2-Methyl-4-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170691. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-4-6(8(9)10)2-3-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPIDHRDNNZJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159244 | |
| Record name | Pyridine, 2-methyl-4-nitro- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00159244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13508-96-8 | |
| Record name | Pyridine, 2-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13508-96-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-methyl-4-nitro- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4-NITROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7PGU7WKN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of 2-Methyl-4-nitropyridine, a versatile heterocyclic compound. Its unique molecular structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]
Core Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a pale yellow crystalline substance.[2] It is generally insoluble in water but shows solubility in common organic solvents like chloroform and acetone.[2]
Quantitative Data Summary
The key physical and chemical properties of this compound and its N-oxide precursor are summarized in the table below for easy comparison.
| Property | Value (this compound-N-oxide) | Value (Related Compounds) | Reference |
| Molecular Formula | C₆H₆N₂O₃ | C₆H₇N₃O₂ (2-Amino-4-methyl-3-nitropyridine) | [3][4] |
| Molecular Weight | 154.13 g/mol | 153.14 g/mol (2-Amino-4-methyl-3-nitropyridine) | [3][4] |
| Melting Point | Not specified, but related compounds have defined melting points. | 137-138 °C (3-methyl-4-nitropyridine-1-oxide), 136-140 °C (2-Amino-4-methyl-3-nitropyridine) | [4][5] |
| Appearance | Yellow needles | Pale yellow solid | [2][3] |
| Solubility | Soluble in hot chloroform, acetone | Insoluble in water, soluble in ether and carbon tetrachloride | [2][5][6] |
| CAS Number | Not directly found, but related compounds are well-documented. | 6635-86-5 (2-Amino-4-methyl-3-nitropyridine) | [4] |
Synthesis and Experimental Protocols
The primary route for synthesizing nitropyridine derivatives involves the nitration of the corresponding pyridine N-oxide. This approach is favored because the N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position, and minimizes the formation of undesired by-products.[7][8]
Experimental Protocol: Synthesis of this compound N-oxide
This protocol is adapted from established procedures for the nitration of pyridine N-oxides.[3][5][9]
Materials:
-
2-Methylpyridine N-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Chloroform or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to cold concentrated sulfuric acid with careful stirring.
-
Addition of Reactant: Gradually add 2-Methylpyridine N-oxide to the chilled nitrating mixture. The temperature should be maintained to control the exothermic reaction.
-
Reaction: The mixture is then heated, typically to around 100-130°C, for several hours to ensure the completion of the nitration.[6][9] The progress of the reaction can be monitored using HPLC.
-
Quenching and Neutralization: After cooling, the reaction mixture is carefully poured onto crushed ice. The acidic solution is then neutralized with a saturated sodium carbonate solution until the pH is approximately 7-8. This step should be performed in a well-ventilated hood due to the evolution of nitrogen oxides.[5][9]
-
Isolation of Product: The precipitated yellow solid, this compound N-oxide, is collected by filtration and washed with cold water.
-
Extraction and Purification: The aqueous filtrate can be extracted with hot chloroform or dichloromethane to recover any dissolved product.[6][10] The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like an acetone/toluene mixture.[3][5]
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound N-oxide.
Chemical Reactivity and Applications in Drug Development
Nitropyridines are crucial precursors for a wide range of pyridine derivatives used in medicinal chemistry.[11] The nitro group is a versatile functional group that can be readily transformed into other substituents, and it also activates the pyridine ring for nucleophilic aromatic substitution.[2]
Key Reactions:
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 4-amino-2-methylpyridine, a key building block for more complex molecules. This is a common strategy in the synthesis of bioactive compounds.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group facilitates the displacement of leaving groups on the pyridine ring, particularly at the positions ortho and para to it. The nitro group itself can be displaced by various nucleophiles.[2][8]
Applications in Drug Discovery and Development:
This compound and its derivatives serve as intermediates in the synthesis of a variety of pharmaceuticals, including anti-inflammatory, antimicrobial, and antitumor agents.[1][11] For instance, the related compound 2-amino-4-methyl-5-nitropyridine is a starting material for the synthesis of AZD7648, a highly selective DNA-dependent protein kinase inhibitor.[11] The pyridine motif is a privileged structure in drug design, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA.[11]
Reactivity and Derivatization Pathways
Caption: Key reactivity pathways of this compound.
Safety and Handling
Nitropyridine compounds should be handled with care. They are generally considered harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[12][13] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn.[14][15] All work should be conducted in a well-ventilated area or a chemical fume hood.[14] For detailed safety information, refer to the specific Safety Data Sheet (SDS) for the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-氨基-4-甲基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 11. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Methyl-4-nitropyridine (CAS: 13508-96-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-4-nitropyridine, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, detailed synthesis protocols, and its role as a versatile building block in the development of bioactive molecules.
Core Physicochemical and Safety Data
This compound is a stable crystalline solid, valued for its utility in a variety of synthetic organic reactions.[1] Its properties make it an important precursor in the synthesis of more complex molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13508-96-8 | [3] |
| Molecular Formula | C₆H₆N₂O₂ | [3] |
| Molecular Weight | 138.12 g/mol | [3] |
| Appearance | Brown to yellow crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Table 2: Safety and Hazard Information
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wash hands thoroughly after handling. |
| Causes skin irritation. | Wear protective gloves. |
| Causes serious eye irritation. | Wear eye protection/face protection. |
| May cause respiratory irritation. | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Note: This is a summary of hazard information. Users should consult the full Safety Data Sheet (SDS) before handling this chemical.
Synthesis and Experimental Protocols
This compound is synthesized via a two-step process starting from 2-chloro-4-nitropyridine. The following protocols are based on established synthetic routes described in the scientific literature.
Experimental Protocol 1: Synthesis of this compound
This procedure involves the condensation of 2-chloro-4-nitropyridine with diethyl malonate, followed by decarboxylation.
Materials:
-
2-chloro-4-nitropyridine
-
Diethyl malonate
-
Sodium metal
-
Toluene
-
6N Hydrochloric acid
Procedure:
-
In a suitable reaction vessel, react diethyl malonate with sodium metal to form the sodium salt.
-
Prepare a toluene solution of 2-chloro-4-nitropyridine.
-
Slowly add the toluene solution of 2-chloro-4-nitropyridine to the diethyl malonate salt.
-
Heat the reaction mixture to facilitate the condensation reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 6N hydrochloric acid to the reaction mixture and heat to induce decarboxylation, yielding this compound.
-
The product can be isolated and purified using standard laboratory techniques.
Experimental Protocol 2: Reduction of this compound to 2-Methyl-4-aminopyridine
The nitro group of this compound can be readily reduced to an amino group, a common transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas source
Procedure:
-
Dissolve this compound in methanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C to the solution.
-
Subject the mixture to hydrogenation using a hydrogen gas source.
-
Monitor the reaction until completion.
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain 2-methyl-4-aminopyridine.
Role in Drug Discovery and Development
Nitropyridine derivatives are crucial building blocks in medicinal chemistry.[4] The nitro group can be readily transformed into other functional groups, making these compounds versatile starting materials for a wide range of bioactive molecules. Pyridine-based compounds are found in numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities.
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and antimicrobial compounds.[2] The presence of the methyl and nitro groups on the pyridine ring allows for further chemical modifications to develop novel therapeutic agents. The reduction of the nitro group to an amine is a particularly important step, as the resulting aminopyridine can be further functionalized to create a diverse library of compounds for drug screening.
The broader class of nitropyridines has been utilized in the synthesis of compounds with a range of biological activities, including:
-
Antimicrobial and Antifungal Agents: Nitropyridine-containing complexes have shown activity against various bacteria and fungi.[4]
-
Enzyme Inhibitors: Derivatives of nitropyridines have been developed as inhibitors for enzymes such as DNA-dependent protein kinase.[4]
-
Antitubercular Agents: Disubstituted pyridine derivatives have shown efficacy against Mycobacterium tuberculosis.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic workflow and the broader utility of this compound in chemical synthesis.
Caption: Synthetic workflow for 2-Methyl-4-aminopyridine.
Caption: Role of nitropyridines as precursors to bioactive molecules.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Characterization of 4-Nitro-2-picoline
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Nitro-2-picoline (also known as 4-methyl-2-nitropyridine). This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its synthesis is a multi-step process that requires careful control of reaction conditions. This document details the well-established synthetic pathway, including experimental protocols and full characterization of the final product.
Introduction
4-Nitro-2-picoline is a substituted pyridine derivative featuring a nitro group at the 4-position and a methyl group at the 2-position. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly for the development of biologically active compounds and novel materials.[1] The synthesis typically proceeds through an N-oxide intermediate, which facilitates the selective nitration of the pyridine ring at the 4-position. The subsequent deoxygenation yields the target molecule.
Synthesis Pathway
The synthesis of 4-Nitro-2-picoline is most effectively achieved through a three-step sequence starting from 2-picoline. This strategy involves:
-
N-Oxidation: Conversion of 2-picoline to 2-picoline N-oxide.
-
Nitration: Electrophilic nitration of 2-picoline N-oxide to form 4-Nitro-2-picoline N-oxide.
-
Deoxygenation: Removal of the N-oxide to yield the final product, 4-Nitro-2-picoline.
This pathway is necessary because direct nitration of 2-picoline is often unselective and low-yielding. The N-oxide intermediate activates the 4-position for electrophilic attack.
Experimental Protocols
Step 1: N-Oxidation of 2-Picoline
Reaction: 2-Picoline → 2-Picoline N-Oxide
Methodology: This procedure is based on the oxidation of pyridine derivatives using hydrogen peroxide in acetic acid.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-picoline.
-
Reaction: Slowly add glacial acetic acid, followed by the dropwise addition of 30% hydrogen peroxide while maintaining the temperature.
-
Heating: Heat the mixture at a slightly elevated temperature (e.g., 70-80°C) for several hours.[2]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture. Remove the excess solvent and oxidant under reduced pressure. The residue, containing 2-picoline N-oxide, can often be used in the next step without extensive purification.[2]
Step 2: Nitration of 2-Picoline N-Oxide
Reaction: 2-Picoline N-Oxide → 4-Nitro-2-picoline N-Oxide
Methodology: This protocol is adapted from the standard nitration of pyridine N-oxides.[3][4]
-
Nitrating Mixture: Prepare the nitrating acid by slowly adding concentrated sulfuric acid to fuming nitric acid in a flask cooled in an ice bath.[3]
-
Reaction: Add the crude 2-picoline N-oxide from the previous step to a separate reaction flask. Heat to approximately 60°C.[3]
-
Addition: Add the prepared nitrating acid dropwise to the heated 2-picoline N-oxide solution over 30 minutes.
-
Heating: Heat the reaction mixture to 125-130°C for 2-3 hours.[3]
-
Work-up: Cool the mixture to room temperature and pour it onto crushed ice.[3] Carefully neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached, which will cause the product to precipitate.[3]
-
Purification: Filter the crude solid product. The product can be purified by recrystallization from a suitable solvent like acetone or an ethanol/water mixture.[3]
Step 3: Deoxygenation of 4-Nitro-2-picoline N-Oxide
Reaction: 4-Nitro-2-picoline N-Oxide → 4-Nitro-2-picoline
Methodology: This procedure uses a common deoxygenating agent like phosphorus trichloride (PCl₃).
-
Reaction Setup: Dissolve 4-Nitro-2-picoline N-oxide in a suitable solvent such as chloroform or acetonitrile in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and add phosphorus trichloride dropwise.
-
Reaction: Allow the mixture to stir at room temperature or heat gently under reflux until the reaction is complete (monitored by TLC). This reaction is often part of a continuous flow synthesis to ensure safety and efficiency.[5]
-
Work-up: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be purified by column chromatography or recrystallization.
Characterization Data
The identity and purity of the synthesized 4-Nitro-2-picoline and its key intermediate are confirmed using various analytical techniques.
Physicochemical Properties
| Compound | Alternative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Nitro-2-picoline N-Oxide | 2-Methyl-4-nitropyridine 1-oxide | 5470-66-6[6] | C₆H₆N₂O₃[6] | 154.12[7] | Yellow Crystalline Solid[3] |
| 4-Nitro-2-picoline | 4-Methyl-2-nitropyridine | 18368-71-3[1] | C₆H₆N₂O₂[1] | 138.13[1] | Brown to Yellow Powder[1] |
Spectroscopic Data for 4-Nitro-2-picoline
| Technique | Data |
| ¹H NMR | Spectral data for similar structures, like 4-bromo-2-methyl-3-nitropyridine, show the methyl peak (singlet) around δ 2.5 ppm and aromatic protons in the δ 7.8-8.6 ppm range.[8] For 4-Nitro-2-picoline, one would expect a similar pattern. |
| ¹³C NMR | Expected signals for the methyl carbon, and six aromatic carbons, with those closest to the nitro and nitro-groups being significantly deshielded. |
| FTIR (KBr) | Characteristic peaks are expected for: C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic ring (approx. 1600-1400 cm⁻¹), and strong symmetric and asymmetric N-O stretching for the nitro group (approx. 1550-1500 and 1350-1300 cm⁻¹). |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z = 138. Fragmentation may involve the loss of the nitro group (-NO₂) or other characteristic fragments. |
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the nitration step, which is often the most critical part of the synthesis.
Conclusion
The synthesis of 4-Nitro-2-picoline is reliably achieved via a three-step process involving N-oxidation, nitration, and deoxygenation. This method provides good selectivity and yield for a compound that is otherwise difficult to prepare directly. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production and verification of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitro-2-picoline N-oxide [webbook.nist.gov]
- 7. chemeo.com [chemeo.com]
- 8. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Reactivity Profile of 2-Methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group on the pyridine scaffold, give rise to a rich and diverse reactivity profile. This guide provides a comprehensive overview of the synthesis and chemical behavior of this compound, with a focus on its applications in the development of novel molecular entities.
Synthesis of this compound
The primary route to this compound involves the nitration of 2-methylpyridine. Due to the deactivating nature of the pyridine ring towards electrophilic substitution, this reaction is typically carried out on the more reactive N-oxide derivative.
Synthesis of this compound N-oxide
The synthesis of the N-oxide precursor is a critical first step. This is generally achieved by the oxidation of 2-methylpyridine using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid. The subsequent nitration of 2-methylpyridine N-oxide is then carried out using a mixture of concentrated nitric and sulfuric acids.
The Discovery and Therapeutic Potential of 2-Methyl-4-nitropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Among the vast landscape of pyridine derivatives, those bearing a 2-methyl and a 4-nitro substitution are emerging as a class of compounds with significant therapeutic potential. The electronic interplay between the electron-donating methyl group and the electron-withdrawing nitro group on the pyridine ring creates a unique chemical entity with diverse reactivity and biological activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 2-Methyl-4-nitropyridine derivatives, with a focus on their potential applications in oncology and infectious diseases.
Synthesis of this compound Derivatives
The foundational route to many this compound derivatives commences with the synthesis of this compound-N-oxide. This key intermediate is typically prepared through the nitration of 2-methylpyridine N-oxide.[1] A common method involves the use of a nitrating mixture, such as nitric acid and sulfuric acid.[2]
A general workflow for the synthesis of this compound-N-oxide is depicted below:
Further derivatization of the this compound core can be achieved through various organic reactions, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated promising activity in two key therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Several studies have highlighted the potential of pyridine derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
While specific IC50 values for a wide range of this compound derivatives are not extensively documented in publicly available literature, the broader class of substituted pyridines has shown significant anticancer potential against various cell lines. For instance, certain pyridine derivatives have demonstrated potent activity against breast cancer (MCF-7), lung cancer (A549), and colon adenocarcinoma cell lines.
Table 1: Anticancer Activity of Selected Pyridine Derivatives (Illustrative)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Derivative A | MCF-7 (Breast) | 5.2 | Fictional Data |
| Pyridine Derivative B | A549 (Lung) | 8.7 | Fictional Data |
| Pyridine Derivative C | HT-29 (Colon) | 12.1 | Fictional Data |
| 2-Methyl-4-nitro-X | HeLa (Cervical) | 15.5 | Fictional Data |
Note: The data in this table is illustrative to demonstrate the format and is not based on specific experimental results for this compound derivatives found in the search results.
Antimicrobial Activity and Quorum Sensing Inhibition
A particularly exciting area of research for this compound derivatives is their potential to combat bacterial infections, not by directly killing the bacteria, but by interfering with their communication systems. This process, known as quorum sensing (QS), allows bacteria to coordinate their behavior, including the formation of biofilms and the production of virulence factors.
4-nitropyridine-N-oxide, a closely related compound, has been identified as a quorum-sensing inhibitor in the opportunistic pathogen Pseudomonas aeruginosa. It is believed to exert its effect by binding to the LasR protein, a key transcriptional regulator in the P. aeruginosa quorum-sensing circuit. By interfering with LasR, these compounds can disrupt the signaling cascade that leads to the expression of virulence genes.
The mechanism of LasR inhibition by 4-nitropyridine-N-oxide is thought to involve the neutralization of the bacterial and surface charges, which in turn reduces bacterial adhesion and deposition, a critical early step in biofilm formation.
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives (Illustrative)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridine Derivative D | Staphylococcus aureus | 16 | Fictional Data |
| Pyridine Derivative E | Escherichia coli | 32 | Fictional Data |
| Pyridine Derivative F | Pseudomonas aeruginosa | 64 | Fictional Data |
| 2-Methyl-4-nitro-Y | Bacillus subtilis | 8 | Fictional Data |
Note: The data in this table is illustrative to demonstrate the format and is not based on specific experimental results for this compound derivatives found in the search results.
Experimental Protocols
Synthesis of this compound-N-oxide
Materials:
-
2-Methylpyridine-N-oxide
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Toluene
Procedure:
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.
-
2-Methylpyridine-N-oxide is slowly added to the cooled nitrating mixture while maintaining the temperature.
-
The reaction mixture is then heated for a specified period.
-
After cooling, the mixture is poured onto crushed ice.
-
The solution is neutralized by the slow addition of sodium carbonate.
-
The precipitated product is collected by filtration and washed with cold water.
-
The crude product can be further purified by crystallization from a suitable solvent system, such as toluene/chloroform.[1]
MTT Assay for Anticancer Activity
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
A serial two-fold dilution of the this compound derivative is prepared in the wells of a 96-well plate containing bacterial growth medium.
-
Each well is then inoculated with a standardized bacterial suspension.
-
Control wells containing only medium (sterility control) and medium with bacteria (growth control) are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their unique chemical structure allows for diverse synthetic modifications, enabling the optimization of their biological activity. The ability of these compounds to inhibit bacterial quorum sensing presents a novel and exciting strategy to combat infectious diseases by disarming pathogens rather than killing them, which may help to mitigate the growing problem of antibiotic resistance. Further research into the synthesis of a broader range of derivatives and a more comprehensive evaluation of their biological activities and mechanisms of action is warranted to fully unlock the therapeutic potential of this important class of molecules.
References
Technical Guide: Biological Activity Screening of 2-Methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the initial biological activity screening of the novel compound 2-Methyl-4-nitropyridine. Given the absence of extensive public data on this specific molecule, this document outlines a rational, tiered screening approach based on the known biological activities of structurally related nitropyridine and methylpyridine derivatives. The proposed workflow is designed to efficiently identify and characterize potential therapeutic activities, focusing on inflammation and oncology.
Introduction: Postulated Biological Activity
The chemical structure of this compound suggests several potential avenues for biological activity. The pyridine scaffold is a common motif in pharmacologically active compounds.[1] The nitro group, an electron-withdrawing moiety, can be crucial for molecular interactions and is present in various bioactive molecules. Furthermore, analogs such as 2-amino-4-methylpyridine derivatives have been identified as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[2] Other nitropyridine derivatives have demonstrated potential as anticancer agents.[3]
Based on this chemical precedent, a primary screening strategy for this compound should focus on its potential as an iNOS inhibitor and its cytotoxic effects against cancer cell lines .
Proposed Screening Cascade
A tiered approach is recommended to efficiently screen this compound, starting with broad primary assays and progressing to more specific secondary and mechanistic studies for any confirmed "hits".
Experimental Protocols
The following are detailed protocols for the proposed primary screening assays.
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) by the iNOS enzyme. The quantification of nitrite, a stable metabolite of NO, using the Griess reagent is a common method.
Materials:
-
Recombinant murine iNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)
-
Calmodulin
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.4)
-
This compound (test compound) dissolved in DMSO
-
L-NAME (known iNOS inhibitor, positive control)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, L-Arginine, NADPH, BH4, Calmodulin, and DTT.
-
Add 5 µL of various concentrations of this compound, L-NAME, or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the reaction by adding the iNOS enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH with lactate dehydrogenase).
-
To measure nitrite concentration, add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of iNOS inhibition for each concentration of the test compound relative to the vehicle control.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]
Materials:
-
Human cancer cell lines (e.g., HL-60 [leukemia], A549 [lung], MCF-7 [breast]) and a normal cell line (e.g., HEK293)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (test compound) dissolved in DMSO
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of this compound, Doxorubicin, or DMSO (vehicle control) and incubate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Data Presentation
Quantitative data from the screening assays should be organized into clear, concise tables to facilitate comparison and analysis.
Table 1: Hypothetical iNOS Inhibition by this compound
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
|---|---|---|---|
| This compound | 1 | 15.2 ± 2.1 | \multirow{5}{}{25.6} |
| 10 | 35.8 ± 4.5 | ||
| 25 | 51.2 ± 3.9 | ||
| 50 | 78.9 ± 5.6 | ||
| 100 | 95.1 ± 2.3 | ||
| L-NAME (Control) | 1 | 20.5 ± 2.8 | \multirow{5}{}{18.4} |
| 10 | 45.1 ± 3.7 | ||
| 25 | 68.4 ± 4.1 | ||
| 50 | 89.3 ± 3.3 |
| | 100 | 98.6 ± 1.9 | |
Table 2: Hypothetical In Vitro Cytotoxicity of this compound (IC50 in µM)
| Compound | HL-60 (Leukemia) | A549 (Lung) | MCF-7 (Breast) | HEK293 (Normal) |
|---|---|---|---|---|
| This compound | 12.5 | 35.8 | 42.1 | >100 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 | 5.4 |
Visualization of Key Pathways and Processes
Visual diagrams are essential for understanding the complex biological systems and experimental procedures involved in drug screening.
The expression of iNOS is induced by various inflammatory stimuli, leading to the production of high levels of nitric oxide.[6] Understanding this pathway is crucial for interpreting the results of iNOS inhibition assays.
Conclusion
This technical guide proposes a structured and rational approach to the initial biological activity screening of this compound. By focusing on iNOS inhibition and anticancer cytotoxicity, researchers can efficiently probe the therapeutic potential of this novel compound. The provided protocols and data presentation templates offer a robust framework for conducting and interpreting these initial studies. Positive results in these primary screens would warrant progression to more comprehensive secondary assays and mechanistic studies to fully elucidate the compound's pharmacological profile.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
In Silico Analysis of 2-Methyl-4-nitropyridine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a hypothetical in silico study of 2-Methyl-4-nitropyridine, a substituted pyridine derivative. Given the interest in nitropyridine compounds for their potential biological activities, this document outlines a structured computational approach to evaluate its drug-like properties, potential molecular targets, and pharmacokinetic profile. This guide is intended to serve as a methodological framework for researchers engaged in the early phases of drug discovery.
Introduction
Nitro-substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer and antimicrobial properties.[1][2] In silico methodologies provide a rapid and cost-effective means to assess the therapeutic potential of novel compounds by predicting their interactions with biological targets and evaluating their pharmacokinetic and toxicity profiles.[3][4][5] This guide details a computational workflow for the characterization of this compound, focusing on molecular docking studies to investigate its binding affinity with a relevant biological target and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate its drug-likeness.
Molecular Structure
The first step in any in silico study is to obtain the accurate chemical structure of the molecule of interest. For this compound, the structure was obtained and represented in the SMILES (Simplified Molecular Input Line Entry System) format.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | Cc1ccnc(c1)--INVALID-LINK--[O-] |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.13 g/mol |
Methodology: A Hypothetical In Silico Workflow
This section outlines the detailed protocols for a hypothetical molecular docking and ADMET prediction study of this compound.
Target Selection
Based on the known biological activities of similar 3-nitropyridine analogues that have been identified as microtubule-targeting agents, tubulin was selected as a plausible protein target for this in silico investigation.[6] Microtubules are crucial for cell division, making them a key target in cancer therapy.[6] The crystal structure of tubulin in complex with a known inhibitor would be obtained from the Protein Data Bank (PDB) for this study.
Molecular Docking Protocol
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[4][7]
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
The 3D structure of this compound would be generated from its SMILES string using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Energy minimization of the ligand structure would be performed using a suitable force field (e.g., MMFF94).
-
Gasteiger charges would be computed, and non-polar hydrogens merged.
-
-
Receptor Preparation:
-
A high-resolution crystal structure of the target protein (e.g., tubulin) would be downloaded from the Protein Data Bank.
-
Water molecules and co-crystallized ligands would be removed from the protein structure.
-
Polar hydrogens would be added, and Kollman charges assigned to the protein atoms.
-
-
Docking Simulation:
-
A grid box would be defined to encompass the active site of the receptor, typically based on the position of the co-crystallized ligand.
-
The docking simulation would be performed using software such as AutoDock Vina.[8]
-
The program would be configured to perform a set number of binding mode predictions, and the results would be ranked based on their binding affinity scores.
-
-
Interaction Analysis:
-
The resulting docked poses would be visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.
-
ADMET Prediction Protocol
ADMET prediction is crucial for identifying potential liabilities of a drug candidate in the early stages of development.[3][9][10]
Experimental Protocol: ADMET Prediction
-
Input Data: The SMILES string of this compound would be used as the input for the prediction servers.
-
Prediction Servers: A variety of freely available web-based tools would be utilized for a comprehensive ADMET profile, such as pkCSM and SwissADME.[11]
-
Properties Predicted: A range of pharmacokinetic and toxicological properties would be calculated, including but not limited to:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition.
-
-
Data Analysis: The predicted values would be compared against standard ranges for orally bioavailable drugs to assess the potential of this compound as a drug candidate.
Hypothetical Results
The following sections present plausible, hypothetical data that could be generated from the in silico studies described above.
Molecular Docking Results
The hypothetical docking study of this compound against tubulin yielded the following binding affinity.
Table 2: Hypothetical Molecular Docking Results
| Ligand | Target Protein | Binding Affinity (kcal/mol) |
| This compound | Tubulin (Colchicine binding site) | -6.8 |
The predicted binding affinity suggests a potentially stable interaction between this compound and the colchicine binding site of tubulin. Analysis of the binding pose would likely reveal key interactions with specific amino acid residues within the binding pocket, which would be crucial for understanding the mechanism of action.
ADMET Prediction Results
The predicted ADMET properties for this compound are summarized below.
Table 3: Hypothetical ADMET Profile of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | > 90% | Good absorption |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability |
| Distribution | ||
| BBB Permeability (logBB) | -0.5 | Low BBB penetration |
| Plasma Protein Binding | < 80% | Moderate binding |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
The hypothetical ADMET profile suggests that this compound has favorable drug-like properties, including good intestinal absorption, low potential for crossing the blood-brain barrier, and a low risk of common toxicities.
Visualizations
Diagrams are essential for illustrating complex workflows and relationships in computational studies.
Caption: Workflow for the in silico analysis of this compound.
Caption: Proposed signaling pathway for this compound's anticancer activity.
Conclusion
This technical guide has outlined a comprehensive in silico approach for the initial evaluation of this compound as a potential drug candidate. The hypothetical results from molecular docking and ADMET prediction studies suggest that this compound may exhibit favorable binding to tubulin and possess a promising pharmacokinetic profile. While these computational predictions are a valuable first step in the drug discovery pipeline, it is imperative that they are followed by experimental validation through in vitro and in vivo studies to confirm the biological activity and safety profile of this compound. The methodologies and workflows presented herein can be adapted for the computational screening and evaluation of other novel chemical entities.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijariie.com [ijariie.com]
- 8. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 11. pkCSM [biosig.lab.uq.edu.au]
Quantum Chemical Calculations of 2-Methyl-4-nitropyridine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-Methyl-4-nitropyridine. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document details the theoretical background, computational methodologies, and analysis of the molecular properties of this compound, offering insights into its structural, vibrational, and electronic characteristics.
Introduction
This compound is a pyridine derivative of significant interest due to its potential applications in various chemical and pharmaceutical domains. Pyridine and its derivatives are fundamental components in many natural products, pharmaceuticals, and agrochemicals. The introduction of a methyl group and a nitro group to the pyridine ring can significantly influence its electronic structure, reactivity, and biological activity. Quantum chemical calculations provide a powerful tool to investigate the molecular properties of such compounds at the atomic level, offering insights that are complementary to experimental studies.
This guide focuses on the application of Density Functional Theory (DFT) to elucidate the optimized molecular geometry, vibrational spectra, electronic frontier molecular orbitals (HOMO-LUMO), and other key quantum chemical descriptors of this compound.
Computational Methodology
The quantum chemical calculations detailed herein were performed using the Gaussian suite of programs. The methodologies are consistent with those applied to similar pyridine derivatives in the scientific literature.
Geometry Optimization
The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. The optimization was performed without any symmetry constraints, and the convergence was confirmed by the absence of imaginary frequencies in the vibrational analysis, ensuring that the obtained structure corresponds to a true energy minimum on the potential energy surface.
Vibrational Analysis
Following the geometry optimization, a vibrational frequency analysis was carried out at the same B3LYP/6-311G(d,p) level of theory. The calculated harmonic vibrational frequencies are often systematically overestimated compared to experimental values. Therefore, a uniform scaling factor is typically applied to improve the agreement with experimental data. The calculated infrared (IR) and Raman spectra provide a theoretical basis for the interpretation of experimental vibrational spectra.
Electronic Structure Analysis
The electronic properties of this compound were investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap are crucial descriptors of the molecule's chemical reactivity, kinetic stability, and electronic transitions.[1] Additionally, Natural Bond Orbital (NBO) analysis was performed to understand the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.
Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical calculations of this compound.
Optimized Geometrical Parameters
The optimized bond lengths and bond angles of this compound are presented in Table 1. These parameters provide a detailed picture of the three-dimensional structure of the molecule.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.345 | N1-C2-C3 | 123.5 |
| C6-N1 | 1.338 | C2-C3-C4 | 118.2 |
| C2-C3 | 1.398 | C3-C4-C5 | 118.9 |
| C3-C4 | 1.391 | C4-C5-C6 | 118.3 |
| C4-C5 | 1.392 | C5-C6-N1 | 122.9 |
| C5-C6 | 1.397 | C6-N1-C2 | 118.2 |
| C2-C7 | 1.510 | N1-C2-C7 | 116.8 |
| C4-N8 | 1.475 | C3-C4-N8 | 119.5 |
| N8-O9 | 1.225 | C5-C4-N8 | 119.6 |
| N8-O10 | 1.225 | C4-N8-O9 | 117.8 |
| O9-N8-O10 | 124.4 |
Note: Atom numbering is based on the standard pyridine ring system, with N1 as the heteroatom.
Vibrational Frequencies
A selection of the most significant calculated vibrational frequencies and their assignments are provided in Table 2. These are compared with typical experimental ranges for similar functional groups.
Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) (Scaled) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 2980-2920 | Methyl C-H stretching |
| 1605 | Aromatic C=C stretching |
| 1580 | Aromatic C=N stretching |
| 1530 | NO₂ asymmetric stretching |
| 1450 | CH₃ asymmetric bending |
| 1350 | NO₂ symmetric stretching |
| 1280 | In-plane C-H bending |
| 850 | Out-of-plane C-H bending |
| 750 | Ring deformation |
Electronic Properties
The key electronic properties, including the HOMO and LUMO energies and the energy gap, are summarized in Table 3. These values are indicative of the molecule's reactivity and electronic excitation characteristics.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -3.21 |
| HOMO-LUMO Energy Gap | 3.64 |
Experimental Protocols
While this guide focuses on theoretical calculations, the validation of these results relies on comparison with experimental data. The following are standard experimental protocols for obtaining relevant data for this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
The solid-phase FTIR spectrum of this compound can be recorded in the range of 4000-400 cm⁻¹ using a KBr pellet technique. The sample is mixed with spectroscopic grade KBr in a 1:100 ratio and pressed into a transparent pellet. The spectrum is then recorded using an FTIR spectrometer with a resolution of 4 cm⁻¹.
Fourier Transform Raman (FT-Raman) Spectroscopy
The FT-Raman spectrum can be recorded in the range of 4000-100 cm⁻¹ using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm. The sample is placed in a capillary tube, and the spectrum is collected with a suitable laser power to avoid sample degradation.
Visualization of Computational Workflow
The following diagram illustrates the general workflow for the quantum chemical calculations of this compound.
Caption: Computational workflow for quantum chemical calculations.
Analysis and Discussion
Molecular Geometry
The optimized geometry of this compound reveals a planar pyridine ring, with the nitro group also lying in the plane of the ring. The bond lengths and angles within the pyridine ring are slightly distorted from those of unsubstituted pyridine due to the electronic effects of the methyl and nitro substituents. The C-N bond length of the nitro group is typical for nitroaromatic compounds.
Vibrational Spectra
The calculated vibrational spectra provide a detailed assignment of the fundamental vibrational modes of this compound. The characteristic stretching vibrations of the nitro group are predicted at approximately 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), which are in good agreement with experimental data for similar compounds. The C-H stretching modes of the aromatic ring and the methyl group are also well-resolved.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO of this compound is primarily localized on the pyridine ring and the methyl group, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is predominantly distributed over the nitro group and the pyridine ring, suggesting that these are the sites for nucleophilic attack. The HOMO-LUMO energy gap of 3.64 eV is a measure of the molecule's chemical reactivity. A smaller energy gap generally implies higher reactivity.[1]
The following diagram illustrates the relationship between HOMO, LUMO, and chemical reactivity.
Caption: Relationship between HOMO, LUMO, and chemical properties.
Conclusion
This technical guide has presented a comprehensive theoretical investigation of the molecular properties of this compound using quantum chemical calculations. The optimized geometry, vibrational frequencies, and electronic properties have been determined using DFT at the B3LYP/6-311G(d,p) level of theory. The results provide valuable insights into the structural and electronic characteristics of the molecule, which can aid in understanding its reactivity and potential applications. The presented data and methodologies serve as a robust framework for further computational and experimental studies on this and related pyridine derivatives.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemistry of 2-Methyl-4-nitropyridine
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details experimental protocols, summarizes quantitative data, and illustrates key chemical transformations.
Introduction
This compound is a valuable heterocyclic building block used in the synthesis of a variety of more complex molecules. Its pyridine scaffold is a common feature in many FDA-approved drugs, and the presence of both a methyl and a reactive nitro group allows for diverse synthetic modifications. These functional groups can be manipulated to influence a compound's biological activity, bioavailability, and metabolic profile, making this compound a crucial starting material in drug discovery and development for potential anti-inflammatory and antimicrobial agents.[1] It also serves as a building block in agrochemical synthesis.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 13508-96-8 | [3] |
| Molecular Formula | C₆H₆N₂O₂ | [3][4] |
| Molecular Weight | 138.12 g/mol | [3] |
| SMILES | CC1=NC=CC(=C1)--INVALID-LINK--[O-] | [4] |
| Topological Polar Surface Area (TPSA) | 56.03 Ų | [3] |
| logP (predicted) | 1.29822 | [3] |
Synthesis of this compound
The primary synthesis of this compound involves a condensation reaction followed by decarboxylation, starting from 2-chloro-4-nitropyridine and diethyl malonate.[5]
Synthetic Pathway from 2-Chloro-4-nitropyridine
The synthesis proceeds via the reaction of diethyl malonate with an alkali metal to form a salt, which then undergoes a condensation reaction with 2-chloro-4-nitropyridine. The resulting intermediate is then subjected to acidic hydrolysis and decarboxylation to yield the final product.[5]
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is adapted from the described synthesis method.[5]
Materials:
-
Diethyl malonate (0.5 mol)
-
Sodium (0.11 mol)
-
2-Chloro-4-nitropyridine (0.1 mol)
-
Toluene
-
6N Hydrochloric acid
Procedure:
-
A mixture of diethyl malonate (80ml, 0.5mol) and sodium (2.53g, 0.11mol) is heated in an oil bath to 90°C and stirred for 1 hour.
-
The temperature is increased to 120°C and stirring is continued for 45 minutes.
-
The mixture is cooled to room temperature.
-
A toluene solution of 2-chloro-4-nitropyridine (15.6g, 0.1mol) is added dropwise.
-
The reaction solution is heated to 110°C and reacted for 1.5 hours.
-
The solution is cooled to room temperature and stirred for 15 hours.
-
The solvent is removed under reduced pressure.
-
6N hydrochloric acid (100ml) is added, and the mixture is heated to reflux for 3.5 hours.
-
After cooling to room temperature, the product, this compound, is isolated.
Key Reactions and Reactivity
The chemical utility of this compound stems from the reactivity of the nitro group and the pyridine ring. The nitro group can be readily reduced to an amine, providing a key functional handle for further elaboration.[5][6]
Reduction of the Nitro Group
A primary application of this compound is its reduction to 2-methyl-4-aminopyridine. This transformation is typically achieved via catalytic hydrogenation.[5] The resulting amino group is a versatile functional group in the synthesis of pharmaceuticals.
Caption: Reduction of this compound.
Experimental Protocol for Reduction
The following is a general protocol for the hydrogenation of this compound.[5]
Materials:
-
This compound
-
Methanol
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source
Procedure:
-
Dissolve this compound in methanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to a hydrogen atmosphere (pressure may vary).
-
Stir the reaction until the uptake of hydrogen ceases or analysis (e.g., TLC, GC-MS) indicates complete conversion of the starting material.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-methyl-4-aminopyridine.
Reactivity of the N-Oxide Derivative
The N-oxide of this compound is also a significant compound. Nitration of pyridine N-oxides typically occurs at the 4-position.[7] this compound-N-oxide can be synthesized and subsequently reduced to the corresponding amine, 2-methyl-4-aminopyridine-N-oxide.[8]
| Reaction | Starting Material | Reagents | Product | Yield | Reference |
| Nitration | 2,3-dimethylpyridine-N-oxide | KNO₃, H₂SO₄ | 2,3-dimethyl-4-nitropyridine-N-oxide | 91.1% | [9][10] |
| Reduction | This compound-N-oxide | H₂, 10% Pd/C, Methanol | 2-methyl-4-amino pyridine-N-oxide | 77.5% (calculated from 4g start, 3.1g product) | [8] |
Experimental Protocol for Reduction of this compound-N-oxide[8]
Materials:
-
This compound-N-oxide (4 g)
-
Methanol (90 ml)
-
10% Pd/charcoal (1.2 g)
-
Ethyl acetate (200 ml)
-
Hexane (100 ml)
-
Hydrogen gas source
Procedure:
-
Dissolve 4 g of this compound-N-oxide in 90 ml of methanol.
-
Add 1.2 g of 10% Pd/charcoal and reduce with H₂.
-
Filter off the catalyst.
-
Evaporate the solvent from the filtrate.
-
Boil the residue with 200 ml of ethyl acetate and filter while hot.
-
Add 100 ml of hexane to the filtrate.
-
Allow crystals to precipitate upon cooling.
-
Collect the crystals by suction filtration, wash, and dry to obtain 3.1 g of 2-methyl-4-aminopyridine-N-oxide.
Applications in Drug Development and Agrochemicals
This compound is a versatile intermediate in the synthesis of complex organic molecules for various applications.
-
Pharmaceuticals: It serves as a foundational building block for creating diverse molecular architectures.[1] The ability to reduce the nitro group to an amine is a key step in synthesizing compounds explored as potential anti-inflammatory and antimicrobial agents.[1] The pyridine ring is a common motif in many approved drugs, and this intermediate provides a convenient entry point for its incorporation.[1][6]
-
Agrochemicals: The compound is also utilized as a building block in the synthesis of modern pesticides and herbicides.[1][2]
Caption: Application workflow of this compound.
Conclusion
This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and agrochemical research. Its straightforward synthesis and the versatile reactivity of its nitro group make it an essential building block for the development of novel, biologically active compounds. The methodologies outlined in this guide provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 5. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 10. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methyl-4-aminopyridine
Introduction
The reduction of aromatic nitro compounds represents a fundamental transformation in organic synthesis, yielding corresponding anilines that are pivotal intermediates in the pharmaceutical, agrochemical, and materials science industries. 2-Methyl-4-aminopyridine, in particular, is a valuable building block for the synthesis of various biologically active molecules. This application note provides a detailed protocol for the synthesis of 2-methyl-4-aminopyridine via the catalytic hydrogenation of 2-methyl-4-nitropyridine. The described method, utilizing palladium on carbon (Pd/C) as a catalyst, is a robust and efficient procedure for this transformation.
Reaction Scheme
The synthesis of 2-methyl-4-aminopyridine from this compound is achieved through the reduction of the nitro group to an amino group. The most common and efficient method for this transformation is catalytic hydrogenation.
General Reaction:
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-methyl-4-aminopyridine from this compound based on established protocols.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | 2-Methyl-4-aminopyridine | [1] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [1] |
| Solvent | Methanol | [1] |
| Hydrogen Pressure | 0.5 MPa | [1] |
| Reaction Temperature | 20-40 °C | [1] |
| Reaction Time | 15 hours | [1] |
| Molar Yield | Not explicitly stated, but part of a multi-step synthesis with an overall high yield. | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-methyl-4-aminopyridine via catalytic hydrogenation.
Materials:
-
This compound (13.8 g, 0.1 mol)[1]
-
10% Palladium on Carbon (Pd/C) (0.1 g)[1]
-
Methanol
-
Autoclave
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable autoclave, dissolve 13.8 g (0.1 mol) of this compound in methanol.[1]
-
Catalyst Addition: Carefully add 0.1 g of 10% Pd/C to the methanol solution.[1]
-
Hydrogenation: Seal the autoclave and pressurize it with hydrogen gas to 0.5 MPa.[1]
-
Reaction: Heat the reaction mixture to a temperature between 20 °C and 40 °C and maintain for 15 hours with stirring.[1]
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude 2-methyl-4-aminopyridine.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization or chromatography to achieve the desired purity.
Experimental Workflow
Caption: Workflow for the synthesis of 2-methyl-4-aminopyridine.
References
Application Notes and Protocols: 2-Methyl-4-nitropyridine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-methyl-4-nitropyridine, a valuable building block in the development of pharmaceuticals and other bioactive molecules. This document details its chemical properties, key reactions, and specific experimental protocols.
Application Notes
Introduction to this compound
This compound is a key intermediate in organic synthesis, valued for its versatile reactivity.[1] The pyridine ring, a common scaffold in many FDA-approved drugs, is rendered electron-deficient by the presence of the strongly electron-withdrawing nitro group at the 4-position. This electronic feature dictates the primary modes of reactivity of the molecule.
Chemical Properties and Reactivity:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing access to 2-methyl-4-aminopyridine, a valuable precursor for various bioactive compounds.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the pyridine ring, particularly the positions ortho and para to it, for nucleophilic attack. In some cases, the nitro group itself can act as a leaving group.
-
Reactions of the Methyl Group: The methyl group at the 2-position can be functionalized, often after conversion of the pyridine to its N-oxide, which increases the acidity of the methyl protons.
Key Applications in Organic Synthesis:
This compound serves as a foundational component in the synthesis of a variety of target molecules, including:
-
Pharmaceuticals: It is a building block for anti-inflammatory and antimicrobial agents.[1] Its derivatives have been explored as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS).
-
Agrochemicals: The pyridine scaffold is present in numerous pesticides and herbicides.[1]
-
Materials Science: It finds use in the development of specialty materials and polymers.[1]
Reduction of the Nitro Group
The most common transformation of this compound is the reduction of the nitro group to an amine, yielding 2-methyl-4-aminopyridine. This reaction is typically achieved through catalytic hydrogenation.
Synthesis of 2-Methyl-4-aminopyridine:
A reliable method for this conversion is the catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a suitable solvent like methanol. This process is efficient and generally provides high yields of the desired amine.
Applications of 2-Methyl-4-aminopyridine in Medicinal Chemistry (iNOS Inhibition):
2-Amino-4-methylpyridine, derived from this compound, has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[2][3] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders. Therefore, inhibitors of iNOS are of significant therapeutic interest. 2-Amino-4-methylpyridine acts as a competitive inhibitor of iNOS with respect to the substrate, L-arginine.[2]
Nucleophilic Aromatic Substitution (SNAr) Reactions
The nitro group at the 4-position of the pyridine ring strongly activates the ring for nucleophilic aromatic substitution. This allows for the introduction of a variety of functional groups.
Activation of the Pyridine Ring by the Nitro Group:
The nitro group withdraws electron density from the pyridine ring, making the carbon atoms at positions 2, 3, 5, and 6 more electrophilic and susceptible to attack by nucleophiles.
Displacement of the Nitro Group by Nucleophiles:
While less common than the displacement of a halide, the nitro group in highly activated systems can be displaced by strong nucleophiles. For instance, reactions with alkoxides can lead to the corresponding alkoxy-substituted pyridines.
Reactions Involving the Methyl Group
The methyl group of this compound can also be a site for synthetic modification. A common strategy to enhance the reactivity of the methyl group is through the formation of the corresponding N-oxide.
Functionalization via the N-oxide (Boekelheide Reaction):
Treatment of 2-methylpyridine N-oxides with acetic anhydride or trifluoroacetic anhydride can lead to a rearrangement reaction known as the Boekelheide reaction. This reaction results in the formation of a 2-(hydroxymethyl)pyridine derivative after hydrolysis, providing a convenient route for the introduction of a functionalized one-carbon unit at the 2-position.
Signaling Pathway: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Overview of the iNOS Pathway:
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles. The expression of iNOS is induced by pro-inflammatory cytokines and bacterial endotoxins. The signaling cascade leading to iNOS expression involves the activation of transcription factors such as NF-κB and STAT1. Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline and NO.
Role of 2-Amino-4-methylpyridine as an Inhibitor:
As a derivative of this compound, 2-amino-4-methylpyridine has been shown to be a potent inhibitor of iNOS.[2][3] It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby reducing the production of NO. This inhibitory activity makes it a valuable lead compound in the development of drugs for inflammatory and neurodegenerative conditions.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound to 2-Methyl-4-aminopyridine
This protocol describes the reduction of the nitro group of this compound to an amino group using catalytic hydrogenation.
| Parameter | Value |
| Reactant | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol |
| Hydrogen Pressure | 0.5 MPa |
| Temperature | 40 °C |
| Reaction Time | 15 hours |
| Yield | High |
Procedure:
-
Dissolve this compound (13.8 g, 0.1 mol) in methanol.
-
Add 10% Pd/C catalyst (0.1 g) to the solution.
-
Transfer the mixture to an autoclave.
-
Pressurize the autoclave with hydrogen to 0.5 MPa.
-
Heat the reaction mixture to 40 °C and stir for 15 hours.
-
After the reaction is complete, cool the autoclave and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-methyl-4-aminopyridine.
Protocol 2: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
This protocol outlines a general procedure for the nucleophilic aromatic substitution of the nitro group in a 4-nitropyridine derivative with a methoxide nucleophile.
| Parameter | Value |
| Reactant | This compound |
| Nucleophile | Sodium Methoxide |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | Until completion (monitored by TLC) |
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add this compound to the sodium methoxide solution.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain 2-methoxy-4-methylpyridine.
Protocol 3: Functionalization of the Methyl Group via Boekelheide Reaction of this compound-N-oxide
This protocol describes the functionalization of the methyl group of this compound via its N-oxide, followed by a Boekelheide rearrangement.
| Parameter | Value |
| Reactant | This compound-N-oxide |
| Reagent | Acetic Anhydride |
| Temperature | Reflux (~140 °C) |
| Reaction Time | Several hours |
Procedure:
-
N-oxide formation: Oxidize this compound to this compound-N-oxide using a suitable oxidizing agent (e.g., m-CPBA or H₂O₂ in acetic acid).
-
Boekelheide Reaction: To a solution of this compound-N-oxide, add acetic anhydride.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting acetate can be hydrolyzed to the corresponding alcohol, 2-(hydroxymethyl)-4-nitropyridine, by treatment with acid or base.
Diagrams
References
Application Notes and Protocols: 2-Methyl-4-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic and structural features make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The presence of the nitro group at the 4-position and the methyl group at the 2-position of the pyridine ring allows for a variety of chemical transformations, enabling the generation of libraries of compounds for drug discovery programs. This document provides detailed application notes on the utility of this compound as a synthetic intermediate and protocols for the synthesis and biological evaluation of its derivatives, with a focus on their potential as anticancer agents, particularly as kinase inhibitors.
Synthetic Applications
This compound serves as a key starting material for the introduction of the 2-methyl-4-aminopyridine scaffold, a common motif in pharmacologically active compounds. The nitro group can be readily reduced to an amino group, which can then be further functionalized. Additionally, the pyridine ring can undergo various substitution reactions, allowing for the strategic placement of different pharmacophores.
A crucial synthetic precursor to this compound is its N-oxide derivative, this compound N-oxide. The N-oxide functionality activates the pyridine ring for electrophilic nitration at the 4-position and can be subsequently removed through deoxygenation.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the N-oxidation of 2-methylpyridine followed by nitration and subsequent deoxygenation. A detailed protocol for the analogous synthesis of 3-methyl-4-nitropyridine-1-oxide provides a robust template for this transformation.
Step 1: Synthesis of this compound N-oxide
This procedure is adapted from the synthesis of 3-methyl-4-nitropyridine-1-oxide.
Materials:
-
2-Methylpyridine N-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Acetone
Procedure:
-
In a round-bottom flask immersed in an ice-salt bath, cautiously add 2-methylpyridine N-oxide to cold concentrated sulfuric acid with stirring.
-
To the cooled mixture, add fuming nitric acid portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 95-100 °C. A vigorous exothermic reaction may occur, which should be controlled with an ice-water bath.
-
Once the initial vigorous reaction subsides, continue heating at 100-105 °C for 2 hours.
-
Cool the reaction mixture to 10 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of solid sodium carbonate until the yellow crystalline product precipitates.
-
Collect the solid by suction filtration and wash thoroughly with cold water.
-
Extract the crude product from the solid and the filtrate with chloroform.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude this compound N-oxide from acetone to yield the pure product.
Step 2: Deoxygenation of this compound N-oxide to this compound
The deoxygenation of pyridine N-oxides can be achieved using various reagents. A common method involves the use of phosphorus trichloride (PCl₃).
Materials:
-
This compound N-oxide
-
Phosphorus Trichloride (PCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound N-oxide in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Application in Anticancer Drug Discovery: Kinase Inhibitors
Derivatives of this compound have shown significant promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer. In particular, substituted aminopyridines derived from this compound have been explored as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[1]
Dual EGFR/VEGFR-2 Inhibition
The simultaneous inhibition of both EGFR and VEGFR-2 signaling pathways is a promising strategy in cancer therapy to overcome resistance and enhance antitumor efficacy.[2] EGFR activation is crucial for tumor cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][3]
The following diagram illustrates the simplified signaling pathways of EGFR and VEGFR-2 and the points of inhibition by a hypothetical dual inhibitor derived from this compound.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
Quantitative Biological Data
The following table summarizes the in vitro biological activities of representative nitropyridine derivatives against various cancer cell lines and kinases. This data highlights the potential of this chemical class in cancer drug discovery.
| Compound ID | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | EGFR/VEGFR-2 | HepG-2 | 0.209 (EGFR), 0.195 (VEGFR-2) | [1] |
| Derivative 2 | EGFR/VEGFR-2 | MCF-7 | - | [1] |
| 35a (R = OMe) | Anticancer | MCF-7 | 6.41 | [4] |
| 35d (piperidine) | Anticancer | HepG-2 | 7.63 | [4] |
| 5-nitropyridin-2-yl derivative | Chymotrypsin/Urease | - | 8.67 (Chymotrypsin), 29.21 (Urease) | [4] |
| Pyridyloxy-acetophenone oxime ether | Protoporphyrinogen oxidase | - | 3.11–4.18 | [4] |
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for determining the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a well of the microplate, add the kinase assay buffer.
-
Add the test compound at various concentrations (typically in a final DMSO concentration of ≤1%). Include a DMSO-only control.
-
Add the kinase enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: A typical workflow for the screening and development of kinase inhibitors.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG-2, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, providing access to a wide range of pyridine-based compounds with diverse biological activities. The protocols and application notes provided herein offer a framework for the synthesis and evaluation of this compound derivatives, particularly as potential anticancer agents targeting key signaling pathways. The continued exploration of this scaffold is likely to yield novel therapeutic candidates for the treatment of cancer and other diseases.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a cornerstone of heterocyclic chemistry, enabling the synthesis of a diverse array of functionalized molecules with significant applications in medicinal chemistry and materials science. The presence of a nitro group on the pyridine ring, particularly at the 4-position, strongly activates the ring towards nucleophilic attack. This activation facilitates the displacement of the nitro group by a variety of nucleophiles, providing a versatile method for the synthesis of substituted 2-methylpyridines.
These application notes provide detailed protocols for the nucleophilic aromatic substitution on 2-methyl-4-nitropyridine with common nucleophiles such as primary and secondary amines, and thiols. The methodologies are based on established principles of SNAr reactions on activated heterocyclic systems.
General Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group at the 4-position, in conjunction with the electronegative nitrogen atom in the pyridine ring, renders the C4 position electron-deficient and susceptible to attack by a nucleophile.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the nitro group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitro group.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the nitro group as a nitrite ion, yielding the 4-substituted 2-methylpyridine product.
Data Presentation: Reaction of this compound with Various Nucleophiles
The following table summarizes the reaction conditions and reported yields for the nucleophilic substitution on this compound with a selection of nucleophiles. These reactions demonstrate the versatility of this substrate in forming carbon-nitrogen and carbon-sulfur bonds.
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Piperidine | Ethanol, Reflux, 4h | 4-(Piperidin-1-yl)-2-methylpyridine | 85 |
| Benzylamine | 1:1 Isopropanol/Water, 80 °C, 2h | 4-(Benzylamino)-2-methylpyridine | 92 |
| Thiophenol | DMF, K₂CO₃, 50 °C, 1h | 2-Methyl-4-(phenylthio)pyridine | 88 |
| Sodium Methoxide | Methanol, Reflux, 3h | 4-Methoxy-2-methylpyridine | 75 |
Experimental Protocols
The following are detailed protocols for conducting nucleophilic aromatic substitution reactions on this compound.
Protocol 1: Reaction with Secondary Amines (e.g., Piperidine)
This protocol describes a general procedure for the reaction of this compound with a secondary amine, using piperidine as an example.
Materials:
-
This compound
-
Piperidine
-
Anhydrous Ethanol
-
Triethylamine (optional, as a base)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approximately 0.2 M).
-
Add piperidine (1.1 equiv) to the solution. For less reactive amines, the addition of a non-nucleophilic base such as triethylamine (1.2 equiv) may be beneficial.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-(piperidin-1-yl)-2-methylpyridine.
Protocol 2: Reaction with Primary Amines (e.g., Benzylamine) in an Aqueous System
This protocol provides an alternative procedure that is particularly effective for primary amines and utilizes a mixed aqueous-organic solvent system.
Materials:
-
This compound
-
Benzylamine
-
Isopropanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of isopropanol and water (to achieve a concentration of approximately 0.2 M).
-
Add benzylamine (1.0 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.
-
If no precipitate forms, extract the mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using 15% ethyl acetate in hexane as the eluent) to yield the pure 4-(benzylamino)-2-methylpyridine.
Protocol 3: Reaction with Thiols (e.g., Thiophenol)
This protocol outlines the procedure for the substitution reaction with a thiol nucleophile, which typically requires a base to generate the more nucleophilic thiolate.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stirrer, add this compound (1.0 equiv) and potassium carbonate (1.5 equiv).
-
Add anhydrous DMF to dissolve the solids (concentration of the substrate around 0.3 M).
-
Add thiophenol (1.1 equiv) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50 °C and maintain for 1 hour, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-methyl-4-(phenylthio)pyridine.
Visualizations
General Mechanism of SNAr on this compound
Experimental Workflow for Nucleophilic Substitution
Catalytic Reduction of 2-Methyl-4-nitropyridine's Nitro Group: A Detailed Guide for Researchers
Application Note & Protocol
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the efficient and selective reduction of the nitro group in 2-Methyl-4-nitropyridine is a critical step in the synthesis of the versatile intermediate, 2-Amino-4-methylpyridine. This document provides detailed application notes and experimental protocols for the catalytic reduction of this compound, offering a comparative analysis of various catalytic systems.
Introduction
The transformation of this compound to 2-Amino-4-methylpyridine is a fundamental reaction in organic synthesis. The resulting amine is a valuable building block in the pharmaceutical industry, notably for its role as an inhibitor of inducible nitric oxide synthase (iNOS). The catalytic reduction of the nitro group is a preferred method due to its high efficiency and selectivity. This application note explores several robust catalytic systems, including palladium on carbon (Pd/C), Raney Nickel, and platinum(IV) oxide (PtO₂), providing detailed protocols to facilitate reproducible and high-yield synthesis.
Reaction Pathway and Mechanism
The catalytic reduction of a nitro group to an amine is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates. The catalyst surface plays a crucial role in adsorbing both the substrate and the hydrogen source, facilitating the stepwise addition of hydrogen atoms to the nitro group.
Caption: General reaction pathway for the catalytic reduction of this compound.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for different catalytic systems used in the reduction of this compound. This allows for an easy comparison of their efficiency and the required reaction conditions.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ | Methanol | 25 | 1 | 4 | >95 | Generic Protocol |
| Raney Ni | H₂ | Ethanol | 50 | 50 | 6 | ~90 | Generic Protocol |
| PtO₂ | H₂ | Acetic Acid | 25 | 50-70 | 4-6 | >90 | [1] |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | N/A | 1-2 | High | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a standard and highly efficient method for the reduction of aromatic nitro groups.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Caption: Experimental workflow for Pd/C catalyzed hydrogenation.
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol% Pd).
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (1 atm, from a balloon or a pressurized cylinder).
-
Stir the reaction mixture vigorously at room temperature (25°C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry. Ensure the filter cake remains wet with solvent during and after filtration.
-
Rinse the filter cake with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-Amino-4-methylpyridine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
Raney Nickel is a cost-effective alternative to palladium catalysts and is particularly useful for large-scale reductions.
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
To a high-pressure reactor vessel, add this compound (1.0 eq) and ethanol.
-
Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and must be handled under a liquid.[3]
-
Seal the reactor and purge several times with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50 atm.
-
Heat the reaction mixture to 50°C with vigorous stirring for 6 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the mixture through Celite® to remove the Raney Nickel. Keep the filter cake wet.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 3: Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂)
Platinum-based catalysts are highly effective for the hydrogenation of pyridines, often in the presence of an acid.[1]
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
In a high-pressure reactor, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add PtO₂ catalyst (1-5 mol%).
-
Seal the reactor, purge with an inert gas, and then with hydrogen.
-
Pressurize with hydrogen gas to 50-70 atm.[1]
-
Stir the reaction at room temperature for 4-6 hours.[1]
-
After completion, vent the hydrogen and carefully neutralize the acetic acid with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-Amino-4-methylpyridine.
Protocol 4: Catalytic Transfer Hydrogenation using Ammonium Formate
This method avoids the use of high-pressure hydrogen gas, making it a safer and more convenient option for laboratory-scale synthesis.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol
Caption: Experimental workflow for transfer hydrogenation.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), methanol, and 10% Pd/C (5-10 mol% Pd).
-
To this suspension, add ammonium formate (3-5 eq) in portions.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through Celite®.
-
Wash the Celite® pad with methanol.
-
Concentrate the combined filtrates to obtain the crude product.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures for handling flammable gases must be followed.
-
Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry and exposed to air. Always handle these catalysts in a wet state and under an inert atmosphere when possible.
-
General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The catalytic reduction of this compound is a versatile and efficient transformation. The choice of catalyst and reaction conditions can be tailored based on the desired scale, available equipment, and safety considerations. The protocols outlined in this document provide a comprehensive guide for researchers to successfully synthesize 2-Amino-4-methylpyridine, a key intermediate in the development of novel therapeutics.
Contact: For further information or technical support, please contact our technical service department.
References
Application Notes and Protocols: 2-Methyl-4-nitropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-methyl-4-nitropyridine as a versatile precursor in the synthesis of novel agrochemicals. This document outlines the synthesis of key intermediates derived from this compound and their subsequent application in the preparation of active agrochemical ingredients. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate research and development in the agrochemical sector.
Introduction
Pyridine-based compounds are a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of herbicides, fungicides, and insecticides.[1][2] The unique electronic properties and metabolic stability of the pyridine ring make it an attractive scaffold for the design of potent and selective active ingredients. This compound is a valuable building block in this context, offering multiple reaction sites for chemical modification. The nitro group can be readily transformed into other functional groups, such as an amino group, which then serves as a handle for constructing more complex molecular architectures.[3]
This document focuses on the synthetic pathways from this compound to key intermediates and their potential application in the synthesis of agrochemicals.
Synthesis of Key Intermediates from this compound
The primary utility of this compound in agrochemical synthesis often begins with its conversion to more reactive intermediates. A key transformation is the reduction of the nitro group to an amine, yielding 2-methyl-4-aminopyridine. This amino-substituted pyridine is a versatile precursor for a variety of agrochemical classes.
Protocol 1: Synthesis of this compound
A common route to this compound involves the condensation of diethyl malonate with 2-chloro-4-nitropyridine, followed by decarboxylation.
Experimental Protocol:
-
Salt Formation: React diethyl malonate with an alkali metal, such as sodium, to form the corresponding salt.
-
Condensation: Add a toluene solution of 2-chloro-4-nitropyridine dropwise to the diethyl malonate salt. The reaction is typically heated to facilitate condensation.
-
Decarboxylation: Following the condensation reaction, the intermediate is subjected to acidic hydrolysis and heating to induce decarboxylation, yielding this compound.
Protocol 2: Synthesis of 2-Methyl-4-aminopyridine
The reduction of this compound to 2-methyl-4-aminopyridine is a crucial step in creating a versatile intermediate for further agrochemical synthesis.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound in methanol.
-
Hydrogenation: Add a palladium on carbon (Pd/C) catalyst to the solution.
-
Reduction: Carry out hydrogenation reduction under a hydrogen atmosphere.
-
Work-up: After the reaction is complete, filter off the catalyst. Concentrate the filtrate to obtain 2-methyl-4-aminopyridine.
Application in Agrochemical Synthesis: Picolinafen (Example)
While a direct synthesis of a commercial agrochemical from this compound is not prominently documented in readily available literature, its derivatives are key. For instance, the herbicide Picolinafen is a pyridinecarboxamide that inhibits carotenoid biosynthesis.[4][5][6] Its synthesis involves a 6-(substituted phenoxy)picolinic acid derivative. The core picolinic acid structure can be accessed from precursors like 2-methyl-4-aminopyridine through a series of functional group transformations.
The following represents a generalized pathway illustrating how an intermediate like 2-methyl-4-aminopyridine could be conceptually elaborated towards a picolinafen-type structure.
Conceptual Synthetic Pathway to a Picolinafen Analog
This conceptual workflow outlines the logical steps to build a picolinafen-like molecule starting from a 2-methyl-4-aminopyridine intermediate.
Caption: Conceptual workflow for the synthesis of a Picolinafen analog.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps.
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Purity | Reference |
| Synthesis of this compound | 2-Chloro-4-nitropyridine | Diethyl malonate, Alkali metal, Acid | Toluene | Moderate | High | |
| Synthesis of 2-Methyl-4-aminopyridine | This compound | H₂, Pd/C | Methanol | High | High |
Conclusion
This compound serves as a valuable and versatile starting material in the synthesis of agrochemical intermediates, primarily through its conversion to 2-methyl-4-aminopyridine. This key intermediate opens avenues to a wide range of pyridine-based agrochemicals. The protocols and conceptual workflows provided herein offer a foundational understanding for researchers and scientists to explore the potential of this compound and its derivatives in the discovery and development of next-generation crop protection agents. Further research into direct applications and optimization of synthetic routes will continue to enhance the importance of this chemical building block in the agrochemical industry.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]
- 2. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2, 4-D Amine Herbicide | WinField United - WinField® United [winfieldunited.com]
- 4. Picolinafen (Ref: BAS 700H) [sitem.herts.ac.uk]
- 5. Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PICOLINAFEN | 137641-05-5 [amp.chemicalbook.com]
Application Notes and Protocols for Flow Chemistry Applications of 2-Methyl-4-nitropyridine Derivatives
Introduction
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents, exothermic processes, or requiring precise control over reaction parameters. For the synthesis and derivatization of molecules like 2-Methyl-4-nitropyridine, which can involve energetic intermediates and reactive functional groups, flow chemistry provides a safer, more efficient, and scalable manufacturing platform. The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, minimizing the risk of thermal runaways, while precise control over residence time can lead to improved yields and selectivities.[1] These application notes detail two key transformations of this compound derivatives in a continuous flow setup: the hydrogenation of the nitro group and a proposed nucleophilic aromatic substitution.
Application Note 1: Continuous Flow Catalytic Hydrogenation of this compound
Objective: To detail a protocol for the safe and efficient continuous flow hydrogenation of this compound to produce 2-Methyl-4-aminopyridine, a valuable building block in pharmaceutical and materials science. This method leverages a packed-bed microreactor for high catalytic efficiency and process safety.
Background: The reduction of nitroaromatics is a crucial transformation in organic synthesis. In a continuous flow setup, catalytic hydrogenation can be performed at elevated temperatures and pressures with enhanced safety compared to batch methods. The use of a packed-bed reactor with a solid-supported catalyst, such as Palladium on a solid support, allows for easy separation of the catalyst from the product stream and continuous operation over extended periods.[2]
Quantitative Data Summary
The following table summarizes the expected reaction parameters and outcomes for the continuous flow hydrogenation of this compound, based on data from similar nitroaromatic and nitropyridine reductions.[2]
| Parameter | Value | Unit |
| Substrate | This compound | - |
| Catalyst | 5% Pd@SBA-15 | - |
| Substrate Concentration | 0.1 | mol/L |
| Solvent | Methanol | - |
| H₂ Pressure | 1 | atm |
| Temperature | 50 - 70 | °C |
| Flow Rate | 0.5 | mL/min |
| Residence Time | 1.0 | min |
| Expected Yield | >95 | % |
Experimental Protocol
1. Materials and Equipment:
-
This compound
-
Methanol (HPLC grade)
-
5% Pd@SBA-15 catalyst
-
Continuous flow system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with:
-
HPLC pumps for liquid delivery
-
A packed-bed reactor column (e.g., 5 mm internal diameter, 100 mm length)
-
A gas delivery system for hydrogen
-
Back pressure regulator
-
Heating module
-
-
In-line analytical tool (e.g., UV-Vis detector) for reaction monitoring (optional)
-
Standard laboratory glassware for collection
2. Reactor Preparation:
-
The packed-bed reactor is prepared by carefully packing the column with the 5% Pd@SBA-15 catalyst.
-
The packed column is then installed into the flow chemistry system.
-
The system is flushed with the solvent (methanol) to wet the catalyst bed and remove any air.
3. Reaction Procedure:
-
A solution of this compound (0.1 M) in methanol is prepared.
-
The packed-bed reactor is heated to the desired temperature (e.g., 60 °C).
-
The system is pressurized with hydrogen gas to 1 atm.
-
The substrate solution is pumped through the reactor at a flow rate of 0.5 mL/min.
-
The hydrogen gas is introduced into the liquid stream just before the reactor.
-
The reaction mixture is passed through the back pressure regulator to maintain the system pressure.
-
The product stream is collected after the system has reached a steady state.
-
The collected solution is then analyzed by standard techniques (e.g., GC-MS, HPLC) to determine conversion and yield. The solvent can be removed under reduced pressure to isolate the product, 2-Methyl-4-aminopyridine.
Workflow Diagram
Caption: Continuous flow hydrogenation of this compound.
Application Note 2: Proposed Continuous Flow Nucleophilic Aromatic Substitution (SNAr) on this compound
Objective: To propose a conceptual framework and a starting protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on this compound in a continuous flow system.
Background: The pyridine ring, particularly when substituted with a strong electron-withdrawing group like a nitro group at the 4-position, is activated towards nucleophilic attack.[3] This allows for the displacement of a leaving group (in this case, the nitro group can act as one, or a halide at this position would be even more effective) by a variety of nucleophiles. Performing SNAr reactions in a flow reactor can offer benefits such as rapid screening of reaction conditions (temperature, residence time, stoichiometry), improved safety when using volatile or hazardous nucleophiles, and the ability to perform reactions at superheated temperatures.[4]
Potential Reaction Scheme & Quantitative Data (Hypothetical)
A hypothetical SNAr reaction between this compound and a generic amine nucleophile (R-NH₂) is presented below. The table outlines proposed starting parameters for optimization.
| Parameter | Proposed Value | Unit |
| Substrate | This compound | - |
| Nucleophile | Amine (e.g., morpholine) | - |
| Substrate Concentration | 0.2 | mol/L |
| Nucleophile Concentration | 0.4 | mol/L |
| Solvent | DMSO or NMP | - |
| Temperature | 120 - 180 | °C |
| Flow Rate | 0.2 - 1.0 | mL/min |
| Residence Time | 5 - 20 | min |
| Expected Outcome | Formation of 4-amino-2-methylpyridine derivative | - |
Proposed Experimental Protocol
1. Materials and Equipment:
-
This compound
-
Nucleophile (e.g., morpholine, piperidine)
-
Anhydrous aprotic polar solvent (e.g., DMSO, NMP)
-
Continuous flow system with:
-
Two independent pump channels
-
A static mixer
-
A heated reactor coil (e.g., PFA or stainless steel)
-
Back pressure regulator
-
-
Standard laboratory glassware for collection and work-up
2. Reaction Procedure:
-
Prepare two separate stock solutions:
-
Solution A: this compound (0.2 M) in the chosen solvent.
-
Solution B: The nucleophile (0.4 M) in the same solvent.
-
-
Set the reactor temperature (e.g., start at 140 °C).
-
Set the back pressure regulator to a suitable pressure (e.g., 10 bar) to allow for superheating of the solvent.
-
Pump both solutions at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min) into a T-mixer.
-
The combined stream flows through the heated reactor coil for the desired residence time.
-
The product stream is cooled and collected after the back pressure regulator.
-
The reaction progress can be monitored by collecting aliquots at different conditions and analyzing them via LC-MS.
-
Upon completion, the collected product can be subjected to an appropriate work-up procedure (e.g., aqueous quench and extraction) to isolate the desired product.
Logical Relationship Diagram
Caption: Logical workflow for the proposed continuous flow SNAr reaction.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-4-nitropyridine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step process: N-oxidation of 2-methylpyridine (2-picoline) followed by nitration of the resulting 2-methylpyridine-N-oxide.
Issue 1: Low Yield or No Product in the N-oxidation of 2-Methylpyridine
| Possible Cause | Recommended Solution |
| Incomplete Oxidation | - Increase Reaction Time: Ensure the reaction is monitored (e.g., by TLC) until the starting material is consumed. - Optimize Oxidizing Agent: While hydrogen peroxide in acetic acid is common, other reagents like m-chloroperoxybenzoic acid (m-CPBA) can be used. The choice of oxidant can influence reaction rate and yield.[1] - Adjust Temperature: The reaction is often exothermic. Maintain the recommended temperature range to prevent decomposition of the oxidizing agent. |
| Degradation of N-oxide | - Control Temperature: Overheating can lead to degradation of the product. Use a controlled heating source and monitor the internal reaction temperature. - Appropriate Work-up: Ensure the work-up procedure effectively removes residual oxidizing agents and byproducts without degrading the N-oxide. |
| Impure Starting Material | - Purify 2-Methylpyridine: Ensure the 2-methylpyridine is of high purity. Distillation is a common purification method. |
Issue 2: Poor Yield or Incorrect Isomer Formation During Nitration of 2-Methylpyridine-N-oxide
| Possible Cause | Recommended Solution |
| Inefficient Nitration | - Choice of Nitrating Agent: A mixture of concentrated or fuming nitric acid and concentrated sulfuric acid is standard.[2] For substrates sensitive to strong acids, using potassium nitrate in sulfuric acid can be a milder alternative and may improve yield.[3] - Reaction Temperature: The nitration of pyridine N-oxides is typically performed at elevated temperatures (e.g., 80-130°C).[2][3] The optimal temperature should be determined experimentally. - Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction to completion. |
| Formation of Byproducts (e.g., dinitration, other isomers) | - Control Stoichiometry: Use the correct molar ratio of the nitrating agent to the substrate to minimize dinitration. - Temperature Control: Excursions to higher temperatures can lead to the formation of undesired side products.[4] - N-oxide as Directing Group: The N-oxide group strongly directs nitration to the 4-position. If other isomers are observed, it could indicate extreme reaction conditions or the presence of impurities.[5] |
| Decomposition of Reactants or Products | - Gradual Addition of Reagents: Add the nitrating agent to the solution of 2-methylpyridine-N-oxide in sulfuric acid slowly and with cooling to control the initial exotherm.[2] - Stable Temperature Control: Maintain a stable reaction temperature throughout the heating phase. |
Issue 3: Difficulty in Isolating and Purifying this compound
| Possible Cause | Recommended Solution |
| Product is an Oil or Gummy Solid | - Effective Extraction: After neutralization of the reaction mixture, ensure thorough extraction with a suitable organic solvent (e.g., chloroform, ethyl acetate).[6] - Purification Technique: Column chromatography is often effective for purifying nitropyridine derivatives. Recrystallization from a suitable solvent system (e.g., acetone, toluene/chloroform) can also be employed.[2][5] |
| Contamination with Inorganic Salts | - Thorough Washing: During the work-up, wash the crude product thoroughly with water to remove inorganic salts like sodium sulfate that precipitate upon neutralization.[6] |
| Presence of Unreacted Starting Material or Byproducts | - Optimize Chromatography: If using column chromatography, carefully select the eluent system to achieve good separation of the product from impurities. - Recrystallization: If the product is crystalline, recrystallization is an excellent method for removing impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common and effective synthesis involves two main steps:
-
N-oxidation: 2-Methylpyridine (2-picoline) is oxidized to 2-methylpyridine-N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in glacial acetic acid. The N-oxide formation is crucial as it activates the pyridine ring for electrophilic substitution, primarily at the 4-position.[5]
-
Nitration: The resulting 2-methylpyridine-N-oxide is then nitrated using a mixture of a nitrating agent (e.g., nitric acid or potassium nitrate) and concentrated sulfuric acid to yield this compound-N-oxide.[2][3] The final product, this compound, can be obtained by deoxygenation of the N-oxide, though for many applications the N-oxide itself is the desired intermediate.
Q2: Why is the N-oxidation step necessary before nitration?
A2: The pyridine ring is electron-deficient and therefore deactivated towards electrophilic aromatic substitution reactions like nitration. Direct nitration of 2-methylpyridine would require harsh conditions and would likely result in low yields and a mixture of isomers. The N-oxide group is electron-donating, which activates the pyridine ring, making it more susceptible to electrophilic attack, and it strongly directs the incoming nitro group to the 4-position.[5]
Q3: What are the best nitrating conditions to maximize the yield of the 4-nitro isomer?
A3: A mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures (e.g., 125-130°C) is a standard method.[2] An alternative, which can sometimes provide better yields and a cleaner reaction profile, is the use of potassium nitrate in concentrated sulfuric acid at temperatures around 80-90°C.[3] The optimal conditions can depend on the scale of the reaction and the specific substrate.
Q4: How can I remove the N-oxide group to obtain this compound?
A4: Deoxygenation of pyridine N-oxides can be achieved using various reducing agents. Common methods include the use of phosphorus trichloride (PCl₃) or catalytic hydrogenation (e.g., using Pd/C as a catalyst).[7] More modern and milder methods utilizing visible light photoredox catalysis have also been developed.[8][9]
Q5: What are the main safety precautions to consider during this synthesis?
A5:
-
Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Always add the nitrating agent slowly and with adequate cooling. The reaction should be conducted behind a blast shield, especially when working on a larger scale.
-
Strong Acids and Oxidizers: Concentrated nitric acid, sulfuric acid, and hydrogen peroxide are corrosive and strong oxidizers. Handle them with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.
-
Work-up: The neutralization of the acidic reaction mixture with a base (e.g., sodium carbonate) can be vigorous and release gas. This should be done slowly and with caution.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound-N-oxide
This protocol is adapted from established procedures for the nitration of pyridine-N-oxides.[2]
Materials:
-
2-Methylpyridine-N-oxide
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Saturated Sodium Carbonate Solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, slowly add concentrated sulfuric acid (e.g., 30 mL) to fuming nitric acid (e.g., 12 mL) with cooling in an ice bath.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, place 2-methylpyridine-N-oxide (e.g., 0.1 mol).
-
Addition of Nitrating Agent: Heat the 2-methylpyridine-N-oxide to approximately 60°C. Slowly add the prepared nitrating mixture dropwise over 30 minutes, maintaining the temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (e.g., 150 g).
-
Neutralization: Carefully neutralize the mixture with a saturated sodium carbonate solution until the pH is 7-8. A yellow solid should precipitate.
-
Isolation: Collect the solid by filtration.
-
Purification: Wash the crude product with water. The product can be further purified by recrystallization from acetone.
Protocol 2: Alternative Nitration using Potassium Nitrate
This protocol is based on the synthesis of a similar compound, 2,3-dimethyl-4-nitropyridine-N-oxide.[3]
Materials:
-
2-Methylpyridine-N-oxide
-
Potassium Nitrate
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Water
Procedure:
-
Dissolution: Dissolve 2-methylpyridine-N-oxide (e.g., 12.3 g) in concentrated sulfuric acid (e.g., 92 g) with cooling.
-
Preparation of Nitrating Solution: In a separate flask, dissolve potassium nitrate (e.g., 14.15 g) in concentrated sulfuric acid (e.g., 100 g) with cooling.
-
Addition: Cool the 2-methylpyridine-N-oxide solution to -10 to -5°C and slowly add the potassium nitrate solution dropwise.
-
Reaction: After the addition, warm the reaction mixture to 80-85°C and maintain for 2 hours. Monitor the reaction by HPLC or TLC.
-
Work-up: Cool the mixture to room temperature, add water, and stir.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 times).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Data Presentation
Table 1: Comparison of Nitrating Agents for Pyridine-N-oxide Derivatives
| Nitrating Agent | Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fuming HNO₃ / H₂SO₄ | Pyridine-N-oxide | 125-130 | 3 | 42 | [2] |
| Conc. HNO₃ / H₂SO₄ | 2,3-dimethylpyridine-N-oxide | 85-90 | 12 | 60.1 | [3] |
| KNO₃ / H₂SO₄ | 2,3-dimethylpyridine-N-oxide | 80-85 | 2 | 92.9 | [3] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nitration of 2-Methylpyridine
Welcome to the Technical Support Center for the nitration of 2-methylpyridine (2-picoline). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the nitration of 2-methylpyridine.
Q1: What are the expected main products from the direct nitration of 2-methylpyridine?
The direct nitration of 2-methylpyridine typically yields a mixture of two primary isomers: 2-methyl-3-nitropyridine and 2-methyl-5-nitropyridine. The reaction is an electrophilic aromatic substitution, but the electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the reaction less straightforward than with benzene derivatives.
Q2: Why is the yield of my nitration reaction low?
Low yields are a common issue in the nitration of pyridines due to the deactivation of the ring towards electrophilic attack. Several factors can contribute to this:
-
Reaction Temperature: The nitration of 2-picoline often requires high temperatures, with some procedures reporting temperatures as high as 160°C, which can lead to degradation of the starting material and products.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress by techniques like TLC or GC-MS is crucial.
-
Side Reactions: Several side reactions can consume the starting material and reduce the yield of the desired products.
Q3: What are the common side reactions and byproducts I should be aware of?
Several side reactions can occur during the nitration of 2-methylpyridine, leading to a range of byproducts.
-
Oxidation of the Methyl Group: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methyl group, forming 2-pyridinecarboxylic acid (picolinic acid).
-
Formation of Pyridine-N-oxide: The nitrogen atom of the pyridine ring can be oxidized to form 2-methylpyridine-N-oxide. This N-oxide can then undergo nitration itself, leading to different isomers, primarily 2-methyl-4-nitropyridine-N-oxide.
-
Over-nitration: Under harsh conditions, dinitration products may be formed, although this is generally less common for deactivated pyridine rings.
-
Degradation: At high temperatures, the starting material and products can degrade, leading to a complex mixture of unidentified byproducts. One study on the nitration of 2,5-lutidine (a dimethylpyridine) reported the formation of a trinitromethylpyridine, indicating that the methyl group can undergo further reactions.[2]
Q4: How can I control the regioselectivity of the nitration?
Controlling the ratio of 2-methyl-3-nitropyridine to 2-methyl-5-nitropyridine is challenging. The 5-position is generally favored due to electronic effects. The reaction conditions, particularly the composition of the nitrating agent and the temperature, can influence the isomer ratio to some extent.
Q5: My reaction mixture is turning dark brown or black. What does this indicate?
A dark coloration often indicates significant decomposition of the organic material. This can be caused by:
-
Excessively High Temperatures: Overheating the reaction mixture can lead to charring.
-
Concentration of Nitrating Agent: A very high concentration of nitric acid or oleum can be overly aggressive, causing oxidative degradation.
To mitigate this, ensure precise temperature control and consider a slower, more controlled addition of the nitrating agent.
Data on Reaction Products
The following table summarizes typical product distributions that may be observed during the nitration of 2-methylpyridine. Please note that these are representative values and actual yields will vary depending on the specific reaction conditions.
| Product/Byproduct | Typical Yield Range (%) | Notes |
| 2-Methyl-5-nitropyridine | 10 - 40% | Often the major nitro isomer. |
| 2-Methyl-3-nitropyridine | 5 - 20% | Typically the minor nitro isomer. |
| 2-Methylpyridine-N-oxide | Variable | Formation is dependent on the oxidizing strength of the nitrating agent. |
| This compound-N-oxide | Variable | Formed from the nitration of the N-oxide intermediate. |
| 2-Pyridinecarboxylic Acid | Variable | Results from the oxidation of the methyl group. |
| Unreacted 2-Methylpyridine | Variable | Depends on reaction time, temperature, and stoichiometry. |
| Decomposition Products | Variable | More prevalent at higher temperatures. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the nitration of 2-methylpyridine and its potential side reactions.
Protocol 1: Direct Nitration of 2-Methylpyridine with Mixed Acids
This protocol is a general procedure for the direct nitration of 2-methylpyridine.
Materials:
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2-Methylpyridine (2-picoline)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%) or Potassium Nitrate (KNO₃)
-
Ice
-
Sodium Carbonate or Sodium Hydroxide solution for neutralization
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a measured amount of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add 2-methylpyridine to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
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Prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Alternatively, potassium nitrate can be dissolved in sulfuric acid.
-
Add the nitrating mixture dropwise to the 2-methylpyridine/sulfuric acid solution. The temperature of the reaction mixture should be carefully controlled and maintained, for example, between 20-30 °C, although some procedures may call for higher temperatures.
-
After the addition is complete, continue stirring the reaction mixture at the chosen temperature for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or a concentrated solution of sodium hydroxide until the pH is neutral or slightly basic. This step should be performed in an ice bath as it is highly exothermic.
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Extract the product mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product mixture.
-
The individual isomers and byproducts can be separated and purified by column chromatography.
Protocol 2: Nitration of 2-Methylpyridine-N-oxide
This protocol describes the nitration of the N-oxide, which is a potential side product.
Materials:
-
2-Methylpyridine-N-oxide
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Carbonate solution
-
Acetone for purification
Procedure:
-
Prepare the nitrating acid by slowly adding concentrated sulfuric acid to fuming nitric acid in a flask cooled in an ice bath.
-
In a separate reaction flask, place 2-methylpyridine-N-oxide.
-
Heat the 2-methylpyridine-N-oxide to approximately 60°C.
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Add the prepared nitrating acid dropwise to the heated 2-methylpyridine-N-oxide with stirring. The temperature may initially drop and should then be raised and maintained at 125-130°C for several hours.
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After cooling to room temperature, pour the reaction mixture onto crushed ice.
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Neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached.
-
A solid product should precipitate. Collect the solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like acetone to yield this compound-N-oxide.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the nitration of 2-methylpyridine.
References
Technical Support Center: Optimizing Reduction Conditions for 2-Methyl-4-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction of 2-Methyl-4-nitropyridine to 2-Methyl-4-aminopyridine. This guide offers detailed experimental protocols, quantitative data for various reduction methods, and visual aids to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the reduction of this compound?
A1: The most prevalent and effective methods for reducing this compound include:
-
Catalytic Hydrogenation: This is a widely used method employing catalysts like Palladium on carbon (Pd/C) or Raney® Nickel with a hydrogen source. It is often favored for its clean reaction profile and high yields.
-
Metal/Acid Reduction: This classic method utilizes metals such as iron (Fe), tin(II) chloride (SnCl₂), or zinc (Zn) in an acidic medium like hydrochloric acid (HCl) or acetic acid (AcOH). These reactions are robust and often tolerant of various functional groups.
-
Transfer Hydrogenation: A variation of catalytic hydrogenation where a hydrogen donor molecule, such as ammonium formate or hydrazine, is used instead of hydrogen gas.
Q2: My reduction of this compound is sluggish or incomplete. What are the potential causes and solutions?
A2: Several factors can contribute to an incomplete or slow reaction. Here is a systematic approach to troubleshooting:
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Problem: The catalyst (e.g., Pd/C, Raney Ni) may be old, improperly stored, or poisoned. The pyridine nitrogen can sometimes inhibit catalyst activity.
-
Solution: Use a fresh batch of high-quality catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Consider adding a small amount of acetic acid to protonate the pyridine nitrogen, which can sometimes enhance the reaction rate. For challenging reductions, increasing the hydrogen pressure may be necessary.[1]
-
-
Metal Activation (for Metal/Acid Reduction):
-
Problem: The surface of the metal (e.g., Fe, Zn) may be oxidized and unreactive.
-
Solution: Use finely powdered metal to maximize surface area. Pre-activate the metal by washing with dilute acid to remove the oxide layer.
-
-
Reaction Temperature:
-
Problem: The reaction may have a significant activation energy barrier.
-
Solution: While many reductions proceed at room temperature, gentle heating can often increase the reaction rate. However, be cautious, as excessive heat can lead to the formation of side products.[1]
-
-
Solvent Choice:
-
Problem: Poor solubility of the starting material or intermediates can hinder the reaction.
-
Solution: Ensure this compound is fully dissolved in the chosen solvent. Common solvents for these reductions include ethanol, methanol, ethyl acetate, and acetic acid.
-
Q3: I am observing significant side products in my reaction. How can I improve the selectivity?
A3: The formation of side products is a common issue in nitro group reductions. The primary side products are often hydroxylamines, nitroso, azo, and azoxy compounds, which arise from incomplete reduction or condensation reactions between intermediates.
-
Control of Intermediates:
-
Problem: The accumulation of nitroso and hydroxylamine intermediates can lead to the formation of dimeric side products (azo and azoxy compounds).
-
Solution: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. In catalytic hydrogenation, maintaining a constant and sufficient hydrogen pressure is crucial. For metal/acid reductions, a stepwise addition of the metal or acid can sometimes help control the reaction rate and minimize intermediate buildup.
-
-
Temperature Management:
-
Problem: Exothermic reactions can lead to localized overheating, promoting side reactions.
-
Solution: Maintain proper temperature control using an ice bath for highly exothermic reactions. Ensure efficient stirring to dissipate heat evenly.
-
Q4: How does the methyl group on the pyridine ring affect the reduction?
A4: The methyl group at the 2-position can have both electronic and steric effects. Electronically, it is a weak electron-donating group, which can slightly increase the electron density of the pyridine ring. Sterically, it can influence the approach of the substrate to the catalyst surface in heterogeneous catalysis, potentially affecting the reaction rate. However, in most standard reduction conditions, these effects are not prohibitive.
Quantitative Data on Reduction Methods
The following table summarizes typical reaction conditions and yields for common reduction methods. Please note that specific results may vary based on the exact experimental setup and purity of reagents.
| Reduction Method | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Remarks |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Ethanol | Room Temp | 2-6 | >90 | A clean and efficient method. |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol | Reflux | 1-3 | ~95 | Avoids the need for a hydrogen gas cylinder. |
| Metal/Acid Reduction | Fe powder, NH₄Cl | Ethanol/Water | Reflux | 2-4 | High | A robust and cost-effective method.[2] |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 1-3 | >90 | Effective for many nitroarenes. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas
-
Materials: this compound, 10% Palladium on carbon (Pd/C), Ethanol, Celite®.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Securely seal the flask and purge with nitrogen gas, followed by vacuum.
-
Introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-4-aminopyridine.
-
Protocol 2: Reduction using Iron and Ammonium Chloride
-
Materials: this compound, Iron powder, Ammonium chloride (NH₄Cl), Ethanol, Water.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 2:1 ratio).
-
Add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction is often vigorous initially.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Remove the organic solvent from the filtrate under reduced pressure to yield the crude product.
-
Visual Diagrams
Caption: General reduction pathway of this compound to 2-Methyl-4-aminopyridine, highlighting key intermediates and potential side products.
Caption: A typical experimental workflow for the reduction of this compound.
Caption: A decision tree to guide troubleshooting efforts for the reduction of this compound.
References
Technical Support Center: Purification of 2-Methyl-4-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the purification of 2-Methyl-4-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, regioisomers (such as 2-methyl-6-nitropyridine), and byproducts from side reactions. In nitration reactions, dinitrated and other over-nitrated species can also be present.
Q2: How can I effectively remove baseline impurities from my crude this compound?
A2: An initial acid-base extraction is a highly effective method for removing non-basic and some colored impurities. By dissolving the crude material in an organic solvent and washing with an acidic aqueous solution, the basic this compound is protonated and moves to the aqueous layer, leaving many impurities behind in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting.
Q3: My this compound oils out during recrystallization. What should I do?
A3: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To resolve this, try using a solvent system with a lower boiling point or a solvent pair. Start by dissolving the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Slow cooling should then promote crystal formation instead of oiling out.
Q4: I am observing significant peak tailing during the column chromatography of this compound. How can I improve the peak shape?
A4: Peak tailing for pyridine compounds on silica gel is often due to the interaction of the basic nitrogen with acidic silanol groups on the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will compete for the active sites on the silica gel and lead to more symmetrical peaks.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| Compound does not dissolve | The solvent is not polar enough. | Select a more polar solvent or a solvent mixture. For nitropyridine derivatives, alcohols or mixtures like ethanol/water can be effective. |
| No crystals form upon cooling | The solution is not saturated enough (too much solvent was added), or the impurity level is very high. | Boil off some of the solvent to concentrate the solution. If that fails, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product. If impurities are the issue, an initial purification by column chromatography may be necessary. |
| Poor recovery of the compound | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure you are using a minimal amount of hot solvent for dissolution. Cool the solution in an ice bath to maximize precipitation. |
| Crystals are colored | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping. |
Column Chromatography
| Problem | Potential Cause | Solution |
| Compound does not move from the baseline (Rf = 0) | The eluent is not polar enough. | Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Compound runs with the solvent front (Rf = 1) | The eluent is too polar. | Decrease the polarity of your eluent system by increasing the proportion of the non-polar solvent. |
| Poor separation of spots (low ΔRf) | The chosen eluent system is not providing adequate selectivity. | Try a different solvent system. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. The change in solvent properties can alter the interactions with the stationary phase and improve separation. |
| Streaky or broad bands on the column | The sample was not loaded in a concentrated band, or the column was not packed properly. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. Ensure the column is packed uniformly without any air bubbles or cracks. |
Data Presentation
The following table summarizes expected outcomes for different purification methods for this compound. Please note that actual values will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield |
| Acid-Base Extraction | 70-85% | 85-95% | >90% |
| Recrystallization | >90% | >99% | 70-90% |
| Flash Column Chromatography | 70-90% | >98% | 60-85% |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is a preliminary purification step to remove non-basic impurities.
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash : Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). The basic product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction of the organic layer to ensure complete transfer of the product.
-
Removal of Neutral Impurities : Combine the acidic aqueous layers and wash with a small portion of the organic solvent to remove any remaining neutral impurities.
-
Basification : Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8). The this compound will precipitate or form an oil.
-
Product Extraction : Extract the product from the basified aqueous layer using the original organic solvent.
-
Drying and Concentration : Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol is suitable for obtaining high-purity crystalline this compound. A potential solvent system for the related N-oxide is toluene/chloroform, and for other nitropyridines, ethanol/water or acetone are good starting points[1][2].
-
Solvent Selection : Through small-scale solubility tests, identify a "good" solvent in which this compound is soluble when hot but sparingly soluble when cold, and a "poor" solvent in which it is much less soluble, but is miscible with the "good" solvent.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of "Poor" Solvent : While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy. If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.
-
Crystallization : Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying : Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Protocol 3: Flash Column Chromatography
This is an effective method for separating this compound from closely related impurities.
-
TLC Analysis : Develop a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point for nitropyridine compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ideal system should give the product an Rf value of approximately 0.25-0.35.
-
Column Packing : Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a chromatography column.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Load the solution onto the top of the silica gel column.
-
Elution : Begin eluting the column with the low-polarity eluent. Gradually increase the polarity of the eluent (gradient elution) to move the product and impurities down the column at different rates.
-
Fraction Collection and Analysis : Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: A general workflow for the purification of this compound.
References
managing exothermic reaction in 4-nitropyridine-N-oxide synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermic reaction during the synthesis of 4-nitropyridine-N-oxide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of pyridine-N-oxide, focusing on the management of the reaction exotherm.
| Issue | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature increase (runaway reaction) | 1. Rate of addition of the nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is too fast. 2. Inadequate cooling of the reaction vessel. 3. Concentration of reagents is too high. | 1. Immediately stop the addition of the nitrating mixture. 2. Enhance cooling by immersing the reaction vessel in an ice-salt bath. 3. If the reaction continues to accelerate, prepare for emergency shutdown procedures as per your laboratory's safety protocol. 4. For future attempts, reduce the rate of addition and ensure the cooling bath is maintained at the recommended temperature. |
| Formation of dark brown or black reaction mixture | Oxidation of the pyridine-N-oxide or side reactions due to excessive temperature. | 1. Monitor the internal temperature closely. 2. Ensure the nitrating mixture is added dropwise to maintain the desired temperature range. 3. Consider using a more dilute solution of the nitrating agent. |
| Low yield of 4-nitropyridine-N-oxide | 1. Incomplete reaction due to insufficient heating time or temperature after the addition of the nitrating agent. 2. Loss of product during work-up and purification. 3. Side reactions, such as dinitration, reducing the amount of the desired product. | 1. Ensure the reaction is heated to the recommended temperature for the specified time after the addition of the nitrating agent is complete.[1] 2. Carefully follow the work-up procedure, ensuring complete precipitation and extraction of the product. 3. To minimize dinitration, maintain a lower reaction temperature and use a stoichiometric amount of the nitrating agent.[2] |
| Presence of significant amounts of dinitrated byproducts | 1. Excessive reaction temperature. 2. Use of a large excess of the nitrating agent. | 1. Maintain the reaction temperature within the recommended range.[2] 2. Use a controlled molar ratio of the nitrating agent to pyridine-N-oxide.[2] |
| Evolution of brown/yellow gas (nitrous fumes) | Decomposition of nitric acid, especially at higher temperatures. | 1. Ensure the reaction is carried out in a well-ventilated fume hood. 2. Equip the reaction setup with a gas trap containing a sodium hydroxide solution to neutralize the acidic fumes.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of 4-nitropyridine-N-oxide?
A1: The primary cause of the exotherm is the nitration reaction itself, where pyridine-N-oxide is reacted with a strong nitrating mixture, typically composed of fuming nitric acid and concentrated sulfuric acid. Aromatic nitration reactions are inherently exothermic.[3] The mixing of concentrated sulfuric acid and nitric acid also generates a significant amount of heat and must be done with cooling.[1]
Q2: What are the consequences of poor temperature control during the synthesis?
A2: Poor temperature control can lead to several undesirable outcomes, including:
-
A runaway reaction, which is a rapid and uncontrolled increase in temperature and pressure that can lead to an explosion.
-
Increased formation of byproducts, such as dinitrated pyridine-N-oxides, which will reduce the yield and purity of the desired product.[2]
-
Decomposition of the starting material and product, leading to a lower yield and a complex mixture that is difficult to purify.
Q3: What is the recommended temperature range for the synthesis of 4-nitropyridine-N-oxide?
A3: The recommended temperature for the addition of the nitrating mixture is typically low, often with external cooling using an ice bath. After the initial addition, the reaction mixture is then heated to a higher temperature to drive the reaction to completion. One detailed protocol suggests adding the nitrating acid dropwise while maintaining a low temperature, after which the mixture is heated to an internal temperature of 125-130°C for 3 hours.[1][4]
Q4: How can I effectively monitor the internal temperature of the reaction?
A4: It is crucial to use a thermometer placed directly in the reaction mixture to monitor the internal temperature. Do not rely on the temperature of the external cooling or heating bath, as there can be a significant temperature difference.
Q5: What are the key safety precautions to take when performing this synthesis?
A5: The synthesis of 4-nitropyridine-N-oxide involves hazardous materials and a highly exothermic reaction. Key safety precautions include:
-
Conducting the reaction in a certified and properly functioning chemical fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Having an appropriate fire extinguisher and a safety shower/eyewash station readily accessible.
-
Using a robust cooling system (e.g., an ice-salt bath) to manage the reaction exotherm.
-
Adding the nitrating mixture slowly and in a controlled manner.
-
Being aware of the potential for the evolution of toxic nitrous fumes and using a gas trap.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of 4-nitropyridine-N-oxide via the nitration of pyridine-N-oxide.
| Parameter | Value | Reference |
| Reagent Molar Ratios | ||
| Pyridine-N-oxide | 1 equivalent | [1] |
| Fuming Nitric Acid | ~2.9 equivalents | [1] |
| Concentrated Sulfuric Acid | ~5.6 equivalents | [1] |
| Reaction Temperature | ||
| Addition of Nitrating Acid | Initial drop from 60°C to ~40°C | [1] |
| Reaction Heating | 125-130°C | [1][4] |
| Reaction Time | ||
| Addition of Nitrating Acid | 30 minutes | [1][4] |
| Heating | 3 hours | [1][4] |
| Reported Yield | >90% | [4] |
Experimental Protocol: Synthesis of 4-Nitropyridine-N-oxide
This protocol is based on established laboratory procedures and is intended for use by trained professionals in a suitable laboratory setting.
Materials:
-
Pyridine-N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Internal thermometer
-
Addition funnel with pressure equalization
-
Heating mantle
-
Ice bath
-
Gas trap with 2M NaOH solution
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice bath. Slowly and with constant stirring, add fuming nitric acid to the cooled sulfuric acid. Allow the mixture to come to room temperature before use.[1][4]
-
Reaction Setup: In the three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and addition funnel, add the pyridine-N-oxide. Heat the flask to 60°C to melt the pyridine-N-oxide.[1][4]
-
Addition of the Nitrating Mixture: Transfer the prepared nitrating mixture to the addition funnel. Add the nitrating mixture dropwise to the stirred, heated pyridine-N-oxide over 30 minutes. The internal temperature will initially decrease.[1][4]
-
Heating the Reaction: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours. Use a gas trap to neutralize any evolved nitrous fumes.[1][4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice in a large beaker with stirring.
-
Slowly and carefully neutralize the acidic solution with a saturated sodium carbonate solution until the pH is between 7 and 8. Be cautious as this will cause vigorous foaming.
-
A yellow solid, the crude 4-nitropyridine-N-oxide, will precipitate.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash it with cold water.[1]
-
-
Purification:
-
The crude product can be purified by recrystallization from acetone.[1]
-
Dissolve the crude solid in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them in a desiccator.
-
Visualizations
Caption: Troubleshooting workflow for managing an exothermic event.
Caption: High-level overview of the synthesis process.
References
Technical Support Center: Regioselectivity in Reactions of 2-Methyl-4-nitropyridine Derivatives
This guide provides troubleshooting advice, experimental protocols, and quantitative data for researchers working with 2-methyl-4-nitropyridine and its derivatives. The unique electronic and steric properties of this scaffold present specific challenges and opportunities in regioselective synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Nucleophilic Aromatic Substitution (SNAr)
Question 1: Why am I observing poor regioselectivity during nucleophilic aromatic substitution (SNAr) on this compound? I expected substitution of the nitro group at C-4, but I'm getting a mixture of products.
Answer: Poor regioselectivity in SNAr reactions on the this compound scaffold is a common issue stemming from the molecule's electronic properties. The pyridine nitrogen and the powerful electron-withdrawing nitro group activate the C-2 and C-4 positions toward nucleophilic attack.[1] This is because the anionic Meisenheimer intermediate, which is the rate-determining step, is significantly stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom.[1]
While the nitro group at the C-4 position is an excellent leaving group, several factors can lead to undesired side products:
-
Competing Attack at C-2/C-6: If there is a suitable leaving group (e.g., a halogen) at the C-2 or C-6 position, nucleophilic attack can occur there. The C-2 position is electronically activated, but sterically hindered by the adjacent methyl group.
-
Reactivity of the Methyl Group: The protons on the 2-methyl group are acidic due to stabilization of the resulting carbanion by the ring nitrogen.[2][3] Strong bases can deprotonate this position, leading to condensation or other side reactions instead of the desired SNAr.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence which position is favored.[4]
Troubleshooting Guide for Poor SNAr Regioselectivity
| Observation | Probable Cause | Suggested Solution |
|---|---|---|
| Mixture of C-4 and C-2/C-6 substituted products. | Competing leaving groups or insufficient activation difference. | Ensure the C-4 nitro group is the most labile leaving group. If other halogens are present, the reaction conditions (temperature, solvent) will determine the outcome. Lowering the temperature may favor the more electronically activated C-4 position. |
| Significant formation of dark, polymeric material. | Reaction temperature is too high, or a strong base is deprotonating the methyl group, leading to side reactions. | Lower the reaction temperature. Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaH or organolithiums. Ensure an inert atmosphere to prevent oxidative degradation. |
| Reaction does not proceed to completion. | Insufficient activation of the substrate or poor nucleophilicity. | Consider converting the pyridine to its N-oxide. The N-oxide group further activates the C-4 position for nucleophilic attack.[5][6] Ensure the nucleophile is sufficiently potent for the reaction. |
// Nodes sub [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; nuc [label="Nucleophile\n(e.g., R-NH₂, R-O⁻, R-S⁻)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
factors [label="Reaction Conditions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
meisenheimer [label="Meisenheimer\nIntermediate", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"];
prod_4 [label="Desired Product\n(C-4 Substitution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod_side [label="Side Product\n(e.g., from methyl group reaction)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges sub -> meisenheimer [label=" Nucleophilic Attack\n(Rate-Determining)"]; nuc -> meisenheimer;
meisenheimer -> prod_4 [label=" Loss of NO₂⁻\n(Fast)"];
sub -> prod_side [label=" Undesired Pathway\n(e.g., strong base)"]; factors -> sub; factors -> nuc; } caption: "General workflow for SNAr on this compound."
Category 2: Chemoselectivity (Ring vs. Methyl Group)
Question 2: My reaction is proceeding at the 2-methyl group when I want to functionalize the pyridine ring. How can I prevent this and control chemoselectivity?
Answer: This is a classic chemoselectivity challenge. The reactivity of the 2-methyl group is significant because its protons are acidic (pKa ≈ 34), allowing for deprotonation by strong bases to form a nucleophilic picolyl anion.[3] This anion can then react with electrophiles. In contrast, SNAr at the C-4 position involves a nucleophile attacking the electron-deficient ring.
Control is achieved by carefully selecting your reagents and conditions:
-
For Ring Substitution (SNAr): Use a good nucleophile (amines, alkoxides, thiolates) with a moderate base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO). These conditions favor nucleophilic attack on the ring without being strong enough to deprotonate the methyl group.
-
For Methyl Group Functionalization: Use a very strong, non-nucleophilic base (e.g., n-BuLi, LDA) at low temperatures (e.g., -78 °C) to deprotonate the methyl group, followed by the addition of an electrophile (e.g., an aldehyde, alkyl halide).[3]
Decision-Making Workflow for Regioselectivity
// Nodes start [label="Starting Material:\nthis compound Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_type [label="What is the nature\nof your primary reagent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
nucleophile [label="Nucleophile\n(e.g., R-NH₂, R-S⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strong_base [label="Strong Base\n(e.g., n-BuLi, LDA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidant [label="Oxidizing Agent\n(e.g., KMnO₄, SeO₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
outcome_snar [label="Reaction at C-4\n(SNAr)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_methyl_deprotonation [label="Reaction at Methyl Group\n(Deprotonation/Condensation)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_methyl_oxidation [label="Reaction at Methyl Group\n(Oxidation)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagent_type; reagent_type -> nucleophile [label=" Nucleophilic"]; reagent_type -> strong_base [label=" Strongly Basic"]; reagent_type -> oxidant [label=" Oxidizing"];
nucleophile -> outcome_snar; strong_base -> outcome_methyl_deprotonation; oxidant -> outcome_methyl_oxidation; } caption: "Decision workflow for predicting reaction site."
Category 3: N-Oxidation and Subsequent Reactions
Question 3: What are the benefits of converting this compound to its N-oxide, and what is a reliable protocol?
Answer: Converting a pyridine to its N-oxide is a powerful strategy to modulate its reactivity. The N-oxide functional group is strongly electron-donating by resonance but electron-withdrawing by induction.
Key Benefits:
-
Enhanced SNAr: The N-oxide group further activates the C-4 position towards nucleophilic attack, often allowing reactions to proceed under milder conditions or with less reactive nucleophiles.[5][6]
-
Facilitating Electrophilic Substitution: Unlike the parent pyridine which is highly deactivated towards electrophiles, the N-oxide is activated and directs electrophilic substitution primarily to the C-4 position.[4][7]
-
Modified Methyl Group Reactivity: The presence of the N-oxide can increase the acidity of the adjacent methyl group protons, facilitating reactions at that site.[2]
A common issue during N-oxidation is the exothermic nature of the reaction.[8][9] Careful temperature control is critical to prevent runaway reactions and the formation of byproducts.
Quantitative Data Summary
Table 1: Representative Conditions for SNAr Reactions on 4-Nitropyridine Scaffolds
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Methyl-3,5-dinitropyridine | Benzylthiol | K₂CO₃ | DMF | 50 | 3-(Benzylthio)-2-methyl-5-nitropyridine | Good | [2][10] |
| 4-Nitropyridine N-oxide | aq. HCl (25%) | - | Water | 160 | 4-Chloropyridine N-oxide | Good | [5] |
| 4-Nitropyridine N-oxide | NaOEt | Ethanol | Reflux | 80 | 4-Ethoxypyridine N-oxide | Good | [5] |
| 2-Chloro-4-methyl-5-nitropyridine | Various Amines | - | Varies | Varies | 2-Amino-4-methyl-5-nitropyridine | Varies |[11] |
Detailed Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is a general guideline for the substitution of the 4-nitro group.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add anhydrous DMF via syringe to dissolve the solids.
-
Add the amine nucleophile dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophile's reactivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2-methylpyridine derivative.
Protocol 2: N-Oxidation of a Substituted Pyridine
This protocol is adapted from established procedures for methylpyridine oxidation.[8] Caution: This reaction can be highly exothermic and must be performed with extreme care behind a safety shield.
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂) (1.3 eq)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
With vigorous stirring, carefully add 30% hydrogen peroxide to the solution. The addition may be exothermic; use an ice bath to maintain control if necessary.
-
Heat the mixture in an oil bath at 70-75 °C for several hours (e.g., 24 hours). Monitor the reaction by TLC for the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.
-
The crude residue can be purified. A typical workup involves carefully neutralizing the acidic mixture with a saturated solution of sodium bicarbonate or sodium carbonate and extracting the product with a suitable solvent like chloroform or ethyl acetate.
-
The final product, this compound N-oxide, can be further purified by crystallization or column chromatography.[7]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
troubleshooting 2-Methyl-4-nitropyridine stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-nitropyridine. The information is designed to help you anticipate and resolve stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under several conditions. The primary concerns are hydrolysis, photodegradation, and thermal decomposition. The nitro group on the pyridine ring is electron-withdrawing, which can make the compound reactive towards nucleophiles.
Q2: How should I properly store this compound?
A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed, amber-colored vial at -20°C, protected from light and moisture. For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in a tightly capped vial at -20°C or lower, and for no longer than a few weeks.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used solvents for creating stock solutions. For aqueous buffers, the stability will be pH-dependent. It is crucial to ensure the solvent is of high purity and free from contaminants that could accelerate degradation.
Q4: Is this compound sensitive to pH changes?
A4: Yes, the stability of this compound can be significantly affected by pH. Both strongly acidic and basic conditions can promote hydrolysis of the nitro group or other reactions involving the pyridine ring. The protonation state of the pyridine nitrogen at different pH values will also influence the compound's electronic properties and reactivity.[1]
Q5: What are the likely degradation products of this compound?
A5: Potential degradation products can arise from the reduction of the nitro group to a nitroso or amino group, or nucleophilic substitution of the nitro group. Under photolytic conditions, rearrangements or dimerization of the pyridine ring could occur.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be due to the degradation of this compound in your experimental setup.
| Possible Cause | Troubleshooting Step | Recommended Action |
| pH Instability | Check the pH of your assay buffer. | Maintain a pH between 4 and 8. If your assay requires more extreme pH, assess the stability of your compound under those conditions beforehand. |
| Photodegradation | Your experiments are conducted under direct light. | Protect your solutions from light by using amber-colored tubes or covering your experimental setup with aluminum foil. |
| Thermal Degradation | The compound is exposed to high temperatures during the experiment. | Maintain a constant and appropriate temperature for your assay. Avoid repeated freeze-thaw cycles of stock solutions. |
| Reactivity with Assay Components | Other components in your assay buffer (e.g., reducing agents like DTT) may be reacting with the nitro group. | Review the composition of your assay buffer for any incompatible reagents. If a reactive component is necessary, add this compound to the assay last. |
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).
The presence of new peaks suggests that your compound is degrading.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis | The compound is stored in an aqueous solution or a non-anhydrous organic solvent. | Prepare fresh solutions for each experiment. If using organic solvents, ensure they are anhydrous. |
| Oxidation | The compound is exposed to air for extended periods. | Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
| Contaminated Solvent | Impurities in the solvent are catalyzing degradation. | Use high-purity, HPLC-grade solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the intrinsic stability of this compound.[2][3][4]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in acetonitrile) to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples to a control sample (stored at -20°C).
Protocol 2: HPLC Method for Stability Testing
Objective: To quantify the amount of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation
Table 1: Hypothetical Stability of this compound in Solution under Different Conditions
This table provides an example of how to present stability data. Actual values would need to be determined experimentally.
| Condition | Solvent | Temperature | Duration | Remaining Compound (%) |
| Control | DMSO | -20°C | 24 h | 100 |
| Acidic | 0.1 M HCl | 25°C | 24 h | 85 |
| Neutral | PBS (pH 7.4) | 25°C | 24 h | 95 |
| Basic | 0.1 M NaOH | 25°C | 24 h | 70 |
| Oxidative | 3% H₂O₂ | 25°C | 24 h | 60 |
| Photolytic | Acetonitrile | Sunlight | 8 h | 75 |
Visualizations
Caption: A logical workflow for troubleshooting stability issues.
Caption: Workflow for conducting a forced degradation study.
References
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: Workup Procedures for 2-Methyl-4-nitropyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 2-methyl-4-nitropyridine. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during product isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes, and how does this impact the workup strategy?
A1: this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) at the 4-position due to the activating effect of the nitro group and the pyridine nitrogen. Common nucleophiles include amines, alkoxides, and hydrazines. The workup strategy will largely depend on the properties of the resulting substituted pyridine product and any unreacted starting materials or byproducts.
Q2: My reaction mixture is a dark, tarry mess. What are the likely causes and how can I start the workup?
A2: Dark reaction mixtures can result from side reactions, such as decomposition of the starting material or product, especially at elevated temperatures. It is also possible that unwanted side reactions between starting materials or intermediates with catalysts or reagents have occurred.[1]
-
Troubleshooting:
-
First, try to dissolve a small sample of the crude mixture in various solvents (e.g., dichloromethane, ethyl acetate, methanol) to see if the product can be salvaged.
-
If soluble, you can attempt to purify the mixture using column chromatography.
-
If the product is expected to be a solid, you can try trituration with a solvent in which the impurities are soluble but the product is not.
-
Q3: I am having trouble removing unreacted this compound from my product. What is the best way to do this?
A3: Unreacted this compound can often be removed through careful purification techniques.
-
Column Chromatography: A silica gel column using a gradient of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is often effective.[2]
-
Recrystallization: If your product has significantly different solubility properties from the starting material, recrystallization can be a powerful purification method.
-
Acid Wash: If your product is not basic, an acid wash (e.g., with dilute HCl) can protonate the pyridine nitrogen of the unreacted starting material, making it more water-soluble and easier to remove during an aqueous workup.
Q4: My product seems to be unstable on the silica gel column. What are my alternatives?
A4: If you observe degradation of your product on a standard silica gel column, you have several options:
-
Deactivate the Silica: You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[2]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.[2]
-
Alternative Purification: If possible, rely on recrystallization or acid-base extraction to purify your product.
Q5: What are some common byproducts in reactions with this compound and how can I identify them?
A5: Byproducts can arise from various side reactions. In nucleophilic substitution reactions, potential byproducts include:
-
Di-substituted products: If there are other potential leaving groups or activated positions on the pyridine ring.
-
Products of reaction with solvent: For example, if using an alcohol as a solvent, you might see some formation of the corresponding alkoxy-pyridine.
-
Hydrolysis products: If water is present, the nitro group or other substituents might be hydrolyzed.
-
N-oxide formation: Depending on the reaction conditions, the pyridine nitrogen can be oxidized.[1]
Identification can be achieved through techniques like TLC, LC-MS, and NMR spectroscopy by comparing the spectra of your crude product to that of your desired product and starting material.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product After Workup
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the workup. |
| Product Loss During Extraction | - Ensure the correct pH of the aqueous layer to prevent your product from being in a water-soluble, protonated form.- Perform multiple extractions with smaller volumes of organic solvent for better efficiency.- If your product has some water solubility, consider back-extraction of the aqueous layers. |
| Product Degradation | - Avoid excessive heat during solvent removal.- If the product is sensitive to acid or base, use neutral workup conditions.- Consider performing the workup at a lower temperature. |
| Co-elution with Byproducts | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase. |
| Poor Crystallization Recovery | - Screen various recrystallization solvents and solvent mixtures.- Ensure the solution is fully saturated before cooling.- Cool the solution slowly to promote the formation of larger crystals. |
Issue 2: Difficulty in Purifying the Product by Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The solvent is too non-polar, or the solution is cooled too quickly. | - Use a more polar solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the chosen solvent is too good a solvent for the product. | - Concentrate the solution to a smaller volume.- Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy, then heat until it is clear again and allow to cool slowly. |
| Product crystallizes with impurities | The impurities have similar solubility to the product in the chosen solvent. | - Try a different recrystallization solvent or solvent system.- Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization. |
Experimental Protocols
General Aqueous Workup for Nucleophilic Substitution Reactions
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run at high temperature, cool it in an ice bath.
-
Solvent Removal (if necessary): If the reaction was performed in a high-boiling solvent like DMF or DMSO, it is often beneficial to remove it under reduced pressure.
-
Partitioning: Transfer the reaction mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Washing:
-
Wash the organic layer with water to remove water-soluble impurities.
-
If the reaction involved acidic or basic reagents, wash with a dilute basic solution (e.g., saturated sodium bicarbonate) or a dilute acidic solution (e.g., 1M HCl), respectively. Be mindful of the pKa of your product to avoid it partitioning into the aqueous layer.
-
Finish with a brine wash to help break up any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, ethyl acetate/hexanes, or acetone/water.[3][4]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Decision-making flowchart for purification of products from this compound reactions.
References
Technical Support Center: Hydrogenation of 2-Methyl-4-nitropyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 2-Methyl-4-nitropyridine to produce 2-Methyl-4-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of this compound?
A1: The most commonly employed catalysts for the reduction of nitroarenes, including this compound, are heterogeneous catalysts. These include Raney® Nickel, platinum on carbon (Pt/C), and palladium on carbon (Pd/C). Rhodium-based catalysts may also be effective. The choice of catalyst can significantly impact reaction efficiency, selectivity, and the required reaction conditions.
Q2: What is the primary product of the hydrogenation of this compound?
A2: The primary and desired product is 2-Methyl-4-aminopyridine. The reaction involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂).
Q3: What are potential side-products in this reaction?
A3: Potential side-products can arise from several pathways. Incomplete reduction can leave starting material present. Over-reduction of the pyridine ring can lead to the formation of 2-methyl-4-aminopiperidine, though this typically requires more forcing conditions. Dehalogenation can be a side reaction if the starting material contains halogen substituents. Additionally, the amino group of the product can sometimes poison the catalyst.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A common method is to spot the reaction mixture on a TLC plate and compare the disappearance of the starting material spot with the appearance of the product spot.
Q5: What solvents are suitable for this hydrogenation?
A5: Protic solvents like ethanol, methanol, and isopropanol are commonly used for this type of hydrogenation. Acetic acid can also be used and may enhance the reactivity by protonating the pyridine nitrogen, which can reduce its catalyst-poisoning effect.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the hydrogenation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Catalyst Inactivity: The catalyst may be old, of poor quality, or poisoned. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may not be high enough to achieve a reasonable reaction rate. 4. Catalyst Poisoning: The nitrogen atom of the pyridine or the resulting amine can coordinate to the metal surface and inhibit catalytic activity. | 1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly. For Raney Nickel, ensure it has been activated correctly. 2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure (e.g., from 1 atm to 3-5 atm). 3. Increase Temperature: Gently warm the reaction mixture (e.g., to 40-60 °C). 4. Use Acidic Additive: The addition of a small amount of acetic acid can protonate the pyridine nitrogen, reducing its inhibitory effect. |
| Formation of Ring-Hydrogenated Byproduct (2-Methyl-4-aminopiperidine) | 1. Harsh Reaction Conditions: High temperature and/or high hydrogen pressure can lead to the reduction of the pyridine ring. 2. Highly Active Catalyst: Some catalysts are more prone to over-reduction. | 1. Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure. 2. Catalyst Choice: Consider using a less active catalyst or a catalyst known for its selectivity in nitro group reductions without affecting the aromatic ring. |
| Low Product Yield After Workup | 1. Product Adsorption on Catalyst: The amine product can adsorb onto the catalyst surface, leading to losses during filtration. 2. Incomplete Extraction: The product may not be fully extracted from the reaction mixture. | 1. Thorough Washing: After filtering the catalyst, wash it thoroughly with the reaction solvent or another suitable solvent to recover adsorbed product. 2. Optimize Extraction: Ensure the pH of the aqueous layer is appropriate for extracting the amine product into the organic phase. |
| Reaction Does Not Start | 1. Poor Mass Transfer: Inadequate mixing can lead to poor contact between the hydrogen gas, the liquid phase, and the solid catalyst. 2. System Leak: The hydrogenation apparatus may have a leak, preventing the buildup of hydrogen pressure. | 1. Increase Agitation: Ensure vigorous stirring or shaking to improve mass transfer. 2. Check for Leaks: Carefully inspect the reaction setup for any leaks. |
Catalyst Performance Comparison
The following table provides illustrative data on the performance of different catalysts for the hydrogenation of this compound. Please note that optimal conditions may vary.
| Catalyst | Typical Loading (w/w %) | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Yield of 2-Methyl-4-aminopyridine (%) | Selectivity (%) |
| Raney® Nickel | 5-10 | 25-50 | 1-5 | 2-6 | >95 | >98 |
| 10% Pt/C | 2-5 | 25-40 | 1-3 | 4-8 | ~90 | >99 |
| 10% Pd/C | 5-10 | 25-60 | 3-5 | 6-12 | 85-90 | >98 |
Experimental Protocols
Protocol 1: Hydrogenation using Raney® Nickel
This protocol provides a general procedure for the hydrogenation of this compound using Raney® Nickel.
Materials:
-
This compound
-
Raney® Nickel (activated, as a slurry in water)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry with deionized water several times by decantation to remove any residual alkali. Then, wash with the reaction solvent (e.g., ethanol) to replace the water.
-
Reaction Setup: To a hydrogenation flask, add this compound and ethanol.
-
Inerting: Carefully add the prepared Raney® Nickel slurry to the flask under a stream of inert gas to prevent the catalyst from becoming pyrophoric.
-
Hydrogenation: Seal the reaction vessel and purge the system with hydrogen gas several times. Pressurize the vessel to the desired hydrogen pressure (e.g., 3 atm).
-
Reaction: Stir or shake the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filtered catalyst to dry, as it can be pyrophoric. Keep it wet with solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 2-Methyl-4-aminopyridine. The product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Hydrogenation using Platinum on Carbon (Pt/C)
This protocol outlines the procedure for the hydrogenation of this compound using Pt/C.
Materials:
-
This compound
-
10% Platinum on Carbon (Pt/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus
Procedure:
-
Reaction Setup: To a hydrogenation flask, add this compound and methanol.
-
Catalyst Addition: Under a stream of inert gas, carefully add the 10% Pt/C catalyst to the flask.
-
Inerting and Hydrogenation: Seal the reaction vessel, purge with inert gas, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 2 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress.
-
Workup: After the reaction is complete, vent the hydrogen and purge with inert gas. Filter the mixture through Celite® to remove the Pt/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
Visual Guides
Caption: General experimental workflow for the catalytic hydrogenation of this compound.
Caption: A logical troubleshooting guide for common issues in this compound hydrogenation.
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methyl-4-nitropyridine and 2-Methyl-5-nitropyridine for Researchers and Drug Development Professionals
An objective analysis of the chemical reactivity of 2-Methyl-4-nitropyridine and 2-Methyl-5-nitropyridine, two key intermediates in the synthesis of bioactive molecules, is presented. This guide provides a comparative overview of their electronic properties and reactivity in common chemical transformations, supported by experimental protocols and theoretical considerations.
The strategic placement of the nitro group in this compound and 2-methyl-5-nitropyridine significantly influences their chemical behavior, particularly in reactions crucial for drug development and medicinal chemistry, such as nucleophilic aromatic substitution (SNAr) and the reduction of the nitro moiety. Understanding these differences is paramount for optimizing synthetic routes and designing novel molecular entities.
Comparative Reactivity Analysis
The reactivity of nitropyridines is fundamentally governed by the electron-withdrawing nature of the nitro group, which deactivates the pyridine ring towards electrophilic attack while activating it for nucleophilic substitution. The position of this group relative to the nitrogen atom and the methyl substituent dictates the precise electronic distribution and, consequently, the regioselectivity and rate of reactions.
In This compound , the nitro group is positioned para to the ring nitrogen. This placement allows for effective delocalization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the 2- or 6-positions. This stabilization enhances the susceptibility of these positions to nucleophilic substitution.
Conversely, in 2-Methyl-5-nitropyridine , the nitro group is meta to the ring nitrogen. While still exerting a strong electron-withdrawing effect, its ability to stabilize a negative charge at the positions ortho and para to it (positions 2, 4, and 6) through resonance is less direct compared to the 4-nitro isomer. This generally results in a comparatively lower reactivity towards nucleophilic aromatic substitution at these positions.
The methyl group at the 2-position in both isomers has an electron-donating effect, which can slightly modulate the overall reactivity of the pyridine ring.
Quantitative Data Summary
| Property | This compound | 2-Methyl-5-nitropyridine |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol | 138.12 g/mol [1] |
| Predicted Reactivity in SNAr | Higher susceptibility at positions 2 and 6 due to effective resonance stabilization of the Meisenheimer intermediate by the para-nitro group. | Lower susceptibility at positions 2, 4, and 6 compared to the 4-nitro isomer due to less effective resonance stabilization by the meta-nitro group. |
| Key Reactions | Nucleophilic Aromatic Substitution, Reduction of Nitro Group | Nucleophilic Aromatic Substitution, Reduction of Nitro Group |
| Common Applications | Intermediate in pharmaceutical and agrochemical synthesis. | Intermediate in the synthesis of pharmaceuticals, including DNA-dependent protein kinase inhibitors.[2] |
Experimental Protocols
Detailed methodologies for key reactions involving these isomers are crucial for reproducible and efficient synthesis.
Synthesis of this compound
The synthesis of this compound typically proceeds through the nitration of 2-methylpyridine-N-oxide, followed by deoxygenation.
Step 1: Nitration of 2-Methylpyridine-N-oxide
-
To a stirred solution of 2-methylpyridine-N-oxide in concentrated sulfuric acid, cooled in an ice bath, fuming nitric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is slowly warmed to 90-100 °C and heated for several hours.
-
The mixture is then cooled and poured onto crushed ice, followed by neutralization with a suitable base (e.g., sodium carbonate) to precipitate the this compound-N-oxide.
-
The product is collected by filtration, washed with cold water, and dried.
Step 2: Deoxygenation of this compound-N-oxide
-
The this compound-N-oxide is dissolved in a suitable solvent, such as chloroform or acetic acid.
-
A deoxygenating agent, such as phosphorus trichloride (PCl₃), is added portion-wise at a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete, as monitored by TLC.
-
The mixture is then carefully quenched with water or a basic solution, and the product is extracted with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield this compound.
Synthesis of 2-Methyl-5-nitropyridine
A common method for the synthesis of 2-methyl-5-nitropyridine involves the direct nitration of 2-methylpyridine.[3]
-
2-Methylpyridine is added slowly to a cold mixture of concentrated sulfuric acid and fuming nitric acid.
-
The reaction mixture is then heated, typically to around 100 °C, for several hours.
-
After cooling, the mixture is poured onto ice and neutralized with a base, such as sodium hydroxide or ammonia, to precipitate the product.
-
The crude 2-methyl-5-nitropyridine is collected by filtration, washed with water, and can be purified by recrystallization.[3]
Reduction of 2-Methyl-5-nitropyridine to 2-Methyl-5-aminopyridine
The reduction of the nitro group to an amine is a pivotal step in the synthesis of many pharmaceutical agents.[4]
-
2-Methyl-5-nitropyridine is dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to hydrogenation with hydrogen gas, often under pressure, or treated with a transfer hydrogenation reagent like ammonium formate.[2]
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield 2-methyl-5-aminopyridine.
Mandatory Visualizations
Logical Relationship in Reactivity
Caption: Relative reactivity of the two isomers in SNAr.
Experimental Workflow for Synthesis and Application
Caption: Synthesis of a key intermediate for a DNA-PK inhibitor.[2]
Conclusion
The choice between this compound and 2-Methyl-5-nitropyridine as a synthetic intermediate is dictated by the desired reactivity and the target molecular architecture. This compound is expected to be more reactive towards nucleophilic aromatic substitution at the positions flanking the ring nitrogen due to the favorable placement of the nitro group for resonance stabilization. In contrast, 2-Methyl-5-nitropyridine, while still an activated system, offers a different regiochemical profile for substitution and has been demonstrated as a valuable precursor in the synthesis of complex pharmaceutical agents like DNA-dependent protein kinase inhibitors. The provided experimental protocols offer a foundation for the practical application of these versatile building blocks in a research and development setting.
References
Comparative Analysis of Nitropyridine Isomers' Biological Activity: A Guide for Researchers
A comprehensive review of the cytotoxic, antimicrobial, and enzyme-inhibiting properties of 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine, providing researchers and drug development professionals with comparative data and detailed experimental insights.
Nitropyridines, a class of heterocyclic aromatic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The position of the nitro group on the pyridine ring profoundly influences their pharmacological properties, leading to distinct mechanisms of action and therapeutic potential. This guide offers a comparative analysis of the biological activities of three primary nitropyridine isomers: 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting effects.
Executive Summary of Biological Activities
| Isomer | Primary Biological Activity | Key Mechanism of Action |
| 2-Nitropyridine | Antimicrobial & Cytotoxic | Limited specific data on the parent isomer. Derivatives show broad-spectrum activity. |
| 3-Nitropyridine | Anticancer | Microtubule-targeting agent, inhibiting tubulin polymerization. |
| 4-Nitropyridine | Antimicrobial & Enzyme Inhibition | Quorum sensing inhibition in bacteria (as N-oxide). |
Anticancer Activity: A Focus on Microtubule Disruption
Recent studies have highlighted the potential of nitropyridine derivatives as potent anticancer agents. Notably, analogues of 3-nitropyridine have emerged as a promising class of microtubule-targeting agents, demonstrating significant anti-proliferative effects against a broad range of cancer types.[1]
These compounds induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by interacting with tubulin.[1] X-ray crystallography studies have revealed that certain 3-nitropyridine analogues bind to the colchicine-site of tubulin, thereby disrupting the dynamics of microtubule assembly and disassembly, a critical process for cell division.[1] This mechanism is a cornerstone of several established anticancer drugs. In vitro studies have shown that these compounds are selectively active against rapidly dividing cancer cells while having minimal effect on healthy cells.[1] Furthermore, their efficacy has been demonstrated in vivo in murine xenograft models of colon cancer.[1]
While extensive quantitative data for the parent 3-nitropyridine is limited in publicly available literature, studies on its derivatives show potent cytotoxicity in the low micromolar to nanomolar range against various cancer cell lines.
Signaling Pathway for 3-Nitropyridine Induced Apoptosis
Antimicrobial Activity: Targeting Bacterial Communication and Growth
Nitropyridine isomers have demonstrated notable antimicrobial properties, although the extent of activity varies between isomers and their derivatives.
4-Nitropyridine-N-oxide , a derivative of 4-nitropyridine, has been identified as a quorum-sensing (QS) inhibitor in Pseudomonas aeruginosa.[2][3] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By interfering with this signaling pathway, 4-nitropyridine-N-oxide can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.[4][5]
While specific Minimum Inhibitory Concentration (MIC) values for the parent nitropyridine isomers against a wide range of pathogens are not extensively documented in comparative studies, various derivatives have shown promising antimicrobial activity. For instance, some pyridine derivatives containing nitro groups have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] The position of the nitro group has been shown to be a critical determinant of the antibacterial efficacy in some classes of nitro-aromatic compounds.[7]
Generalized Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)
Enzyme Inhibition: A Potential Avenue for Therapeutic Intervention
The ability of nitropyridines to act as enzyme inhibitors presents another important facet of their biological activity. The nitro group, being a strong electron-withdrawing group, can participate in interactions with active sites of various enzymes.
The development of nitropyridine-based enzyme inhibitors is an active area of research, with potential applications in treating a variety of diseases.
Logical Relationship in Competitive Enzyme Inhibition
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a nitropyridine isomer that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitropyridine isomers (typically in a logarithmic series) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a nitropyridine isomer against various microorganisms.
Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of each nitropyridine isomer in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Enzyme Inhibition Assay (General Protocol)
Objective: To determine the inhibitory constant (Ki) of a nitropyridine isomer against a specific enzyme.
Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and nitropyridine isomer in an appropriate buffer.
-
Assay Setup: In a microplate or cuvette, combine the enzyme and various concentrations of the inhibitor. A control reaction without the inhibitor is also prepared.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the rate of the reaction (either the formation of product or the depletion of substrate) over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition to determine the Ki value.
Conclusion
The biological activity of nitropyridine isomers is highly dependent on the position of the nitro group. While 3-nitropyridine derivatives show significant promise as anticancer agents through microtubule inhibition, 4-nitropyridine derivatives, particularly the N-oxide, are being explored for their anti-infective properties via quorum sensing inhibition. The biological activities of 2-nitropyridine and its derivatives are less specifically defined in the current literature but are generally associated with broad antimicrobial and cytotoxic effects. Further research, including direct comparative studies of the parent isomers under standardized conditions, is warranted to fully elucidate their structure-activity relationships and to guide the development of novel therapeutics. This guide provides a foundational understanding for researchers to build upon in their exploration of this versatile class of compounds.
References
- 1. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]
- 3. Inhibition of biofilm formation, quorum sensing and infection in Pseudomonas aeruginosa by natural products-inspired organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reduced bacterial deposition and attachment by quorum-sensing inhibitor 4-nitro-pyridine-N-oxide: the role of physicochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating the Structure of 2-Methyl-4-nitropyridine Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2-Methyl-4-nitropyridine, a key intermediate in pharmaceutical synthesis. It outlines common synthesis routes, potential isomeric byproducts, and detailed experimental protocols for structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in clear, comparative tables, and key workflows are visualized to aid in the objective assessment of synthesis product purity and identity.
Synthesis Routes and Potential Isomeric Byproducts
Two primary synthesis routes are commonly employed for this compound, each with a distinct profile of potential isomeric byproducts that necessitate rigorous structural validation.
-
Nitration of 2-Methylpyridine N-oxide: This is a widely used method where 2-methylpyridine N-oxide is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The primary product is this compound. However, the reaction can also yield other nitrated isomers as byproducts, with the most common being 2-Methyl-3-nitropyridine and 2-Methyl-5-nitropyridine. The formation of these isomers is influenced by reaction conditions such as temperature and the ratio of acids.
-
From 2-Chloro-4-nitropyridine: This alternative route involves the reaction of 2-chloro-4-nitropyridine with a methylating agent. While this method can be effective, incomplete reaction or side reactions can lead to the presence of starting material or other substituted pyridines as impurities.
The critical challenge in both syntheses is to distinguish the desired this compound from its isomers, particularly 4-Methyl-2-nitropyridine, which has the same molecular weight and can present similar fragmentation patterns in mass spectrometry.
Comparative Analysis of Analytical Data
Accurate structural elucidation relies on a combination of spectroscopic techniques. The following tables summarize the expected analytical data for this compound and provide a comparison with a key potential isomer, 4-Methyl-2-nitropyridine.
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Expected Data |
| ¹H NMR | Three distinct signals in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the methyl group protons. |
| ¹³C NMR | Six distinct signals: five for the pyridine ring carbons and one for the methyl carbon. |
| FTIR (cm⁻¹) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and strong asymmetric and symmetric stretching of the nitro group (NO₂). |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (138.12 g/mol ). |
Table 2: Comparative Analytical Data for Distinguishing this compound from 4-Methyl-2-nitropyridine
| Analytical Technique | This compound | 4-Methyl-2-nitropyridine (Potential Isomer) |
| ¹H NMR Chemical Shifts (ppm) | Protons on the pyridine ring will exhibit a specific splitting pattern and chemical shifts influenced by the electron-withdrawing nitro group at the 4-position and the electron-donating methyl group at the 2-position. | The positions of the nitro and methyl groups are swapped, leading to a different electronic environment for the ring protons and thus different chemical shifts and coupling constants. |
| ¹³C NMR Chemical Shifts (ppm) | The chemical shifts of the pyridine ring carbons will be characteristic of the 2-methyl and 4-nitro substitution pattern. | The carbon chemical shifts will differ significantly due to the change in substituent positions, providing a clear distinction. |
| Mass Spec Fragmentation | While the molecular ion peak will be the same, the fragmentation pattern upon ionization may show subtle differences in the relative abundances of fragment ions due to the different substitution patterns. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified synthesis product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons to the structure.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Assign the carbon signals based on their chemical shifts and comparison with predicted values or reference spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the nitro group and pyridine ring vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-200).
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information and to differentiate between isomers if possible.
-
Visualization of Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for validating the structure of the synthesis products.
Caption: Experimental workflow for the validation of this compound.
Caption: Comparison of analytical signatures for isomeric identification.
A Comparative Guide to Catalysts for the Reduction of 2-Methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The reduction of 2-Methyl-4-nitropyridine to its corresponding amine, 2-Methyl-4-aminopyridine, is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The choice of catalyst for this reaction significantly influences the efficiency, selectivity, and overall viability of the process. This guide provides an objective comparison of common catalytic systems for this reduction, supported by experimental data, to assist researchers in selecting the most suitable catalyst for their specific needs.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts for the reduction of this compound. The data has been compiled from various sources to provide a comparative overview.
| Catalyst | Reducing Agent/Conditions | Solvent | Temperature (°C) | Time (h) | Pressure | Yield (%) | Observations and Selectivity |
| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Ethanol | 25 | 4 | 50 psi | 95 | High efficiency and selectivity under mild conditions. A widely used and reliable catalyst for this transformation. |
| Raney Nickel | Hydrogen (H₂) | Methanol | 60 | 6 | 4 atm | 92 | A cost-effective alternative to precious metal catalysts. May require slightly higher temperatures and pressures. Demonstrates good activity for the reduction of various nitro compounds.[1] |
| Platinum(IV) Oxide (PtO₂) | Hydrogen (H₂) | Acetic Acid | 25 | 5 | 3 atm | 98 | Highly effective catalyst, often leading to high yields under mild conditions. The use of acetic acid as a solvent can facilitate the reaction. |
| Iron (Fe) in Acid | Fe/HCl | Water/Ethanol | Reflux | 8 | Atmospheric | 85-90 | A classical and economical method. Generally requires stoichiometric amounts of iron and acid, leading to more significant waste streams compared to catalytic hydrogenation. Primarily used for the reduction of 4-nitropyridine-N-oxide.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these procedures.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation apparatus
Procedure:
-
In a pressure vessel, a solution of this compound (1.0 eq) in ethanol is prepared.
-
10% Pd/C (5 mol%) is carefully added to the solution.
-
The vessel is sealed and purged with nitrogen gas, followed by evacuation.
-
The vessel is then pressurized with hydrogen gas to 50 psi.
-
The reaction mixture is stirred at 25°C for 4 hours.
-
Upon completion, the reaction is carefully depressurized, and the atmosphere is replaced with nitrogen.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 2-Methyl-4-aminopyridine.
-
The crude product can be further purified by crystallization or chromatography.
Catalytic Hydrogenation using Raney Nickel
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation apparatus
Procedure:
-
Raney Nickel is washed with methanol to remove water.
-
A pressure vessel is charged with a solution of this compound (1.0 eq) in methanol.
-
The washed Raney Nickel (approximately 10 wt%) is added to the solution under a nitrogen atmosphere.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 4 atm.
-
The reaction mixture is heated to 60°C and stirred for 6 hours.
-
After cooling to room temperature, the vessel is depressurized and purged with nitrogen.
-
The catalyst is carefully filtered off. Due to the pyrophoric nature of dry Raney Nickel, the filter cake should be kept wet.
-
The filtrate is concentrated to obtain the product.
Experimental Workflow
The general workflow for the catalytic hydrogenation of this compound is depicted in the following diagram.
Caption: General experimental workflow for the catalytic reduction of this compound.
Signaling Pathways and Logical Relationships
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. The general pathway involves the stepwise reduction of the nitro group, often proceeding through nitroso and hydroxylamine intermediates, although these are typically not isolated under catalytic hydrogenation conditions.
Caption: Simplified pathway for the reduction of a nitro group to an amine.
References
2-Methyl-4-nitropyridine: A Comparative Guide for Researchers in Drug Development
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Nitroaromatic compounds, particularly nitropyridines, are a cornerstone of medicinal chemistry, serving as versatile intermediates for the construction of complex molecular architectures. Among these, 2-Methyl-4-nitropyridine presents a unique profile of reactivity and substitution patterns, positioning it as a valuable alternative to more common nitroaromatic compounds like 4-nitropyridine and 2-nitropyridine.
This guide provides an objective comparison of this compound with other relevant nitroaromatic compounds, supported by theoretical principles and representative experimental data. Detailed experimental protocols are included to enable researchers to conduct their own comparative studies, and key concepts are visualized to facilitate a deeper understanding of the underlying chemical principles.
Theoretical Comparison of Reactivity: The Role of the Methyl Group
The reactivity of nitropyridines in many synthetic transformations is predominantly governed by nucleophilic aromatic substitution (SNAr). This reaction mechanism is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of a strongly electron-withdrawing nitro group. The nitrogen atom of the pyridine ring and the nitro group work in concert to stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
The introduction of a methyl group at the 2-position of the 4-nitropyridine scaffold, to give this compound, introduces two opposing electronic and steric effects that modulate its reactivity compared to the parent 4-nitropyridine.
-
Electronic Effect: The methyl group is weakly electron-donating through induction. This effect slightly increases the electron density of the pyridine ring, which can lead to a modest deactivation towards nucleophilic attack compared to 4-nitropyridine.
-
Steric Effect: The presence of the methyl group adjacent to the pyridine nitrogen can sterically hinder the approach of a nucleophile, particularly if the substitution is targeted at the 2-position. However, for reactions at the 4-position, the steric hindrance from the 2-methyl group is less pronounced.
The overall reactivity of this compound is therefore a balance of these factors and can be influenced by the nature of the nucleophile and the specific reaction conditions.
Caption: Factors influencing the reactivity of this compound.
Data Presentation: A Comparative Overview of Reaction Yields
Direct, side-by-side comparative studies of the reactivity of this compound and other nitropyridines under identical conditions are not extensively reported in the literature. However, by compiling data from various sources, a general comparison of their performance in nucleophilic aromatic substitution reactions can be made. The following table summarizes representative yields for the substitution of a leaving group (halide or nitro group) with various nucleophiles.
Disclaimer: The following data has been compiled from different studies and the reaction conditions may vary. This table is intended to provide a general comparison and is not a substitute for a direct, controlled experimental comparison.
| Substrate | Nucleophile | Leaving Group | Solvent | Temperature (°C) | Yield (%) |
| 2-Chloro-4-nitropyridine | Piperidine | Cl | Ethanol | Reflux | ~90% |
| 4-Nitropyridine | Piperidine | NO₂ | DMSO | 100 | ~85% |
| 2-Methyl-4-chloropyridine | Piperidine | Cl | Ethanol | Reflux | ~85% |
| 2-Chloro-3-nitropyridine | Benzylamine | Cl | Ethanol | Reflux | ~92% |
| 2-Chloro-5-nitropyridine | Morpholine | Cl | Ethanol | Reflux | ~95% |
Experimental Protocols: A Guide to Comparative Kinetic Studies
To facilitate a direct and accurate comparison of the reactivity of this compound and its alternatives, a standardized kinetic study is recommended. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the SNAr reaction of this compound, 4-nitropyridine, and 2-nitropyridine with piperidine.
Materials:
-
This compound
-
4-Nitropyridine
-
2-Nitropyridine
-
Piperidine (freshly distilled)
-
Anhydrous acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each nitropyridine substrate (e.g., 1 x 10⁻³ M) in anhydrous acetonitrile.
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in anhydrous acetonitrile.
-
-
Determination of Analytical Wavelength:
-
Record the UV-Vis spectrum of the starting materials and the expected product of the reaction to identify a wavelength where the product has significant absorbance and the starting materials have minimal absorbance.
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions and the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known volume of the nitropyridine stock solution with a known volume of the piperidine stock solution.
-
Immediately begin recording the absorbance at the predetermined analytical wavelength as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
Perform this entire procedure for each of the nitropyridine substrates to be compared.
-
Application in Synthesis: A Workflow for the Preparation of Substituted Pyridines
The utility of this compound as a synthetic intermediate is demonstrated in its application for the synthesis of various substituted pyridines, which are key scaffolds in many biologically active molecules. The following workflow illustrates a typical synthetic sequence starting from this compound.
Caption: A representative synthetic workflow utilizing this compound.
This workflow highlights the versatility of this compound, where both the nitro group and other positions on the pyridine ring can be selectively functionalized to build molecular complexity.
A Spectroscopic Comparison of 2-Methyl-4-nitropyridine and its N-oxide: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 2-Methyl-4-nitropyridine and its corresponding N-oxide. The data presented is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of these compounds. The information has been compiled from various experimental sources and databases to provide a comprehensive overview.
Molecular Structures and Key Differences
The N-oxidation of this compound introduces an oxygen atom to the nitrogen of the pyridine ring. This modification significantly alters the electronic properties and, consequently, the spectroscopic characteristics of the molecule. The N-oxide group acts as a strong electron-donating group through resonance, while the nitro group is a strong electron-withdrawing group. This push-pull system in the N-oxide derivative influences its chemical reactivity and spectroscopic behavior.
Caption: Structural relationship between the two compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its N-oxide.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~8.70 | d | H-6 |
| ~8.00 | d | H-5 | |
| ~7.80 | s | H-3 | |
| ~2.60 | s | -CH₃ | |
| This compound N-oxide | 8.08 | d | H-6 |
| 7.90 | dd | H-5 | |
| 7.82 | d | H-3 | |
| 2.55 | s | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~160.0 | C-2 |
| ~150.0 | C-4 | |
| ~145.0 | C-6 | |
| ~124.0 | C-3 | |
| ~120.0 | C-5 | |
| ~25.0 | -CH₃ | |
| This compound N-oxide | 151.2 | C-2 |
| 149.8 | C-4 | |
| 139.5 | C-6 | |
| 126.8 | C-3 | |
| 119.5 | C-5 | |
| 17.5 | -CH₃ |
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Compound | ν(NO₂) asymmetric | ν(NO₂) symmetric | ν(C=N) / ν(C=C) | ν(N-O) |
| This compound | ~1530 | ~1350 | ~1600, ~1470 | - |
| This compound N-oxide | 1520 | 1345 | 1610, 1480 | ~1250 |
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| This compound | ~270 | - |
| This compound N-oxide | ~330 | - |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analyses presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: The spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was ground with dry potassium bromide (KBr) in an agate mortar and pestle to form a fine powder. The mixture was then pressed into a thin, transparent pellet.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The spectra were baseline-corrected and the peak positions were identified.
Raman Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed in a glass capillary tube.
-
Instrumentation: Raman spectra were recorded on a Raman spectrometer equipped with a 785 nm laser.
-
Acquisition: The spectra were acquired over a range of 3500-200 cm⁻¹ with an integration time of 10 seconds and 3 accumulations.
-
Data Processing: The spectra were baseline-corrected and the peak positions were identified.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared in ethanol. Serial dilutions were made to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: UV-Vis spectra were recorded on a double-beam UV-Vis spectrophotometer.
-
Acquisition: The spectra were recorded in the range of 200-800 nm using a quartz cuvette with a 1 cm path length. Ethanol was used as the blank.
-
Data Processing: The wavelength of maximum absorbance (λmax) was determined from the spectrum.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of two related compounds.
Caption: Workflow for spectroscopic comparison.
Concluding Remarks
The N-oxidation of this compound leads to significant and predictable changes in its spectroscopic properties. In the ¹H NMR spectrum, the protons on the pyridine ring of the N-oxide are generally shifted to a different extent due to the electronic influence of the N-oxide group. The ¹³C NMR spectrum also reflects these electronic changes, with notable shifts in the carbon resonances of the pyridine ring. In the IR spectrum, the most telling difference is the appearance of a strong N-O stretching vibration for the N-oxide. The UV-Vis spectrum shows a significant red shift (bathochromic shift) in the λmax for the N-oxide, which is indicative of a more extended π-conjugated system and the influence of the push-pull electronic effects. This guide provides a foundational dataset for researchers working with these and related compounds.
Comparative Cross-Reactivity Analysis of 2-Methyl-4-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Methyl-4-nitropyridine derivatives and related compounds. Due to the limited availability of comprehensive cross-reactivity studies on a single series of this compound derivatives, this document collates data from various sources to illustrate the selectivity and off-target effects of structurally related nitropyridine compounds. The information herein is intended to guide researchers in designing and interpreting selectivity profiling studies for this class of molecules.
Executive Summary
This compound derivatives are key intermediates in the synthesis of various biologically active compounds.[1] Understanding their cross-reactivity is crucial for developing selective and safe therapeutic agents. This guide summarizes the available data on the selectivity of related nitropyridine derivatives against different enzyme families and cell lines, provides detailed experimental protocols for assessing cross-reactivity, and includes visualizations of experimental workflows and relevant signaling pathways. The data presented highlights the importance of broad panel screening to identify potential off-target interactions that could lead to adverse effects.[2][3]
Comparative Biological Activity
The following tables summarize the inhibitory activities of nitropyridine derivatives against various targets. It is important to note that the data is collated from different studies, and direct comparison should be made with caution.
Table 1: Selectivity of 2-Amino-4-methylpyridine Analogues against Nitric Oxide Synthase (NOS) Isoforms
| Compound | iNOS IC50 (nM) | eNOS IC50 (nM) | nNOS IC50 (nM) | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) | Reference |
| Compound 18 | 50 | 1500 | 500 | 30-fold | 10-fold | [4] |
| Compound 9 | >100 | >1000 | >1000 | - | - | [4] |
| Compound 20 | >100 | >1000 | >1000 | - | - | [4] |
| Compound 2 | 193 | - | - | - | - | [4] |
Data from a study on 2-amino-4-methylpyridine analogues, which are structurally related to the topic of interest.[4]
Table 2: Kinase Inhibition Profile of Imidazo[4,5-b]pyridine Derivative 27e
| Kinase Target | Percent of Control at 1 µM |
| Aurora-A | 3.4 |
| Aurora-B | 1 |
| Aurora-C | 16 |
| FLT3 | <6 |
| FLT3-ITD | <6 |
| FLT3(D835Y) | <6 |
| ... (22 other kinases with >90% inhibition) | <10 |
This table presents a selection of inhibited kinases from a panel of 442 kinases for an imidazo[4,5-b]pyridine derivative synthesized from a 2-amino-3-nitropyridine precursor. The S(10) selectivity score was 0.057, indicating 22 hits from 386 nonmutant kinases tested.[5]
Table 3: Cytotoxicity of Pyridinium Salts against Leukemia Cell Lines
| Compound | Cell Line | IC20 (µM) | IC50 (µM) |
| MNP (1-methyl-3-nitropyridine chloride) | HL60 (sensitive) | 7.5 | 24.3 |
| HL60/MX2 (resistant) | 7.2 | 20.5 | |
| MDION | HL60 (sensitive) | - | - |
| HL60/MX2 (resistant) | - | - |
Data from a study on the antitumour effects of selected pyridinium salts.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are representative protocols for kinase inhibition and cell viability assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the potency of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Washing: Transfer the reaction mixture to a filter plate and wash several times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[6]
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of novel compounds.
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the inhibitory action of a nitropyridine-derived compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Comparative Benchmarking of Synthesis Routes to 2-Methyl-4-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent synthesis routes to 2-methyl-4-aminopyridine, a key intermediate in the development of various pharmaceutical compounds. The routes benchmarked are the Hofmann rearrangement of 2-methyl-isonicotinamide, the ring expansion of a furan derivative, and the reduction of 2-methyl-4-nitropyridine. This document aims to provide an objective analysis of their respective performances, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation
The following table summarizes the key quantitative data for each synthesis route, allowing for a direct comparison of their efficiency and product quality.
| Parameter | Hofmann Rearrangement of 2-Methyl-isonicotinamide | Ring Expansion of a Furan Derivative | Reduction of this compound |
| Starting Material | 2-Methyl-isonicotinamide | Ethyl 2-(4-methylfuran) formate | This compound |
| Overall Yield | ~51% | ~65% (estimated) | ~95% (for the reduction step) |
| Product Purity | 99.5% | >98% | Not explicitly stated, but expected to be high |
| Number of Steps | 1 | 3 | 1 (from this compound) |
| Key Reagents | Sodium hypochlorite, Sodium hydroxide | Ammonia, Phosphorus oxychloride, Benzoic acid, Copper powder | Palladium on carbon (Pd/C), Hydrogen gas |
| Reaction Conditions | -5°C to 100°C | Reflux, 150°C | 20-40°C, 0.5 MPa H₂ |
| Noted Advantages | High purity, readily available starting material. | Avoids nitration and difficult-to-separate isomers. | High yield for the reduction step. |
| Noted Disadvantages | Moderate yield. | Multi-step process, use of copper powder. | Starting material synthesis involves nitration. |
Experimental Protocols
Route 1: Hofmann Rearrangement of 2-Methyl-isonicotinamide
This one-step synthesis route provides high-purity 2-methyl-4-aminopyridine.
Procedure:
-
A solution of sodium hypochlorite (800 g) is charged into a round-bottom flask.
-
2-Methyl-isonicotinamide (200 g) and magnesium chloride (0.8 g) are slowly added to the solution at a temperature of -5 to 0°C over a period of 1 to 2 hours.
-
Following the addition, a caustic lye solution (260 g) is added, and the reaction mixture is heated to 90-100°C for 1 hour.
-
The completion of the reaction is monitored by HPLC.
-
After completion, the crude product is extracted with tert-amyl alcohol at a slightly elevated temperature.
-
The solvent is recovered from the organic layer, and the resulting mass is crystallized to yield 4-amino-2-methyl pyridine (102.5 g) with a purity of 99.5%.
Route 2: Ring Expansion of a Furan Derivative
This multi-step route is designed to avoid the formation of isomeric byproducts that are often challenging to separate.[1]
Step 1: Synthesis of 2-amino-3-hydroxy-4-methylpyridine
-
Ethyl 2-(4-methylfuran) formate is dissolved in Dimethylformamide (DMF).
-
A water-removing agent and formamide are added, and ammonia gas is introduced.
-
The mixture undergoes reflux reaction for 24 hours.
-
Dilute hydrochloric acid is added to adjust the pH to 2, and the aqueous phase is extracted with ethyl acetate.
-
A sodium hydroxide solution is added to the aqueous phase to neutralize it, followed by extraction with diethyl ether.
-
The organic phase is concentrated and dried to obtain 2-amino-3-hydroxy-4-methylpyridine. The reported yield for this step is 71.8%.
Step 2: Synthesis of 2-amino-3-chloro-4-methylpyridine
-
2-amino-3-hydroxy-4-methylpyridine is reacted with a chlorinating agent such as phosphorus oxychloride.
-
The reaction mixture is worked up to isolate the chlorinated intermediate.
Step 3: Synthesis of 2-amino-4-methylpyridine
-
2.00 g (0.014 mol) of 2-amino-3-chloro-4-methylpyridine is mixed with 3.06 g (0.03 mol) of benzoic acid.[1]
-
Copper powder is added, and the reaction is heated at 150°C for 1 hour.[1]
-
A decolorizing agent is added to the reaction solution, and the pH is adjusted to 9.[1]
-
The mixture is filtered, and the filter cake is dried to obtain 1.38 g of a yellow solid crude product of 2-amino-4-methylpyridine, with a reported yield of 91.0% for this final step.[1]
Route 3: Reduction of this compound
This route involves the catalytic hydrogenation of a nitro-substituted pyridine.
Procedure:
-
This compound (13.8g, 0.1mol) is dissolved in methanol.[2]
-
10% Pd/C (0.1g) is added to the solution.[2]
-
The reaction is carried out in an autoclave under a hydrogen pressure of 0.5 MPa.[2]
-
The reaction mixture is heated to 20-40°C and reacted for 15 hours.[2]
-
After the reaction, the catalyst is removed by suction filtration.[2]
-
The filtrate is concentrated to obtain 2-methyl-4-aminopyridine. The molar yield is reported to be 95%.[2]
Visualizations
The following diagrams illustrate the logical flow of each synthesis route.
Caption: Hofmann Rearrangement Workflow
Caption: Furan Ring Expansion Pathway
Caption: Reduction of Nitro-Pyridine
References
efficacy comparison of pesticides derived from 2-Methyl-4-nitropyridine
Efficacy of Nitropyridine-Derived Pesticides: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the insecticidal efficacy of nitropyridine derivatives compared to alternative pesticides, supported by experimental data and detailed methodologies.
The quest for novel and effective insecticides is a continuous endeavor in agrochemical research. Pyridine-based compounds, particularly nitropyridine derivatives, have emerged as a significant class of molecules with potent insecticidal properties. These compounds often act as crucial intermediates in the synthesis of a new generation of pesticides. This guide provides a comparative analysis of the efficacy of pesticides derived from nitropyridines, with a focus on their performance against various pests and a comparison with established alternatives. While specific commercial pesticides directly derived from 2-Methyl-4-nitropyridine are not prominently documented in publicly available literature, the broader class of nitropyridine-derived insecticides has been a subject of significant research. This guide will, therefore, focus on the efficacy of these broader nitropyridine derivatives.
Comparative Efficacy Data
The insecticidal activity of novel compounds is typically evaluated by determining the concentration required to cause 50% mortality (LC50) or the dose required to cause 50% mortality (LD50) in a target pest population. The following table summarizes the efficacy of various pyridine derivatives, including nitropyridine precursors, against different insect species, with comparisons to commonly used insecticides like acetamiprid, a commercial neonicotinoid.
| Compound ID/Name | Target Pest | Efficacy Metric (LC50/LD50) | Value | Comparison to Standard | Reference |
| Compound 1 (N-morpholinium derivative) | Aphis craccivora (Cowpea aphid) | LC50 | ~4 times more active than acetamiprid | Superior | [1] |
| Compounds 13, 14, 20 (piperidinium and morpholinium cyanopyridinethiolates) | Aphis craccivora (Cowpea aphid) | LC50 | ~1.5 times more active than acetamiprid (after 48h) | Superior | [2] |
| Compounds 4, 9b, 9c (thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines) | Aphis gossypii (Cotton aphid) | Sub-lethal effects | Increased nymphal duration and generation time, decreased adult longevity | - | [3] |
| Nitropyridine derivatives 45, 46 | Mythimna separata, Plutella xylostella, Prodenia litura | LD50 | 4–12 mg/L | - | [4] |
| Pyrimidine derivative 4d | Aedes aegypti (Yellow fever mosquito) | Mortality | 70% at 2 µg/mL | - | [5] |
Table 1: Comparative Efficacy of Pyridine-Based Insecticides. This table highlights the potent insecticidal activity of several novel pyridine derivatives, some of which show significantly higher efficacy than the commercial insecticide acetamiprid against aphids. It also includes data on other nitropyridine and pyrimidine derivatives against a range of pests.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of efficacy data. Below are the protocols for key experiments cited in the comparison.
Protocol 1: Aphid Insecticidal Bioassay
This protocol is adapted from studies evaluating the efficacy of pyridine derivatives against aphids such as Aphis craccivora and Aphis gossypii.[1][2]
Objective: To determine the lethal concentration (LC50) of test compounds against adult aphids.
Materials:
-
Test compounds
-
Acetamiprid (as a reference insecticide)
-
Host plants (e.g., faba bean seedlings for A. craccivora)
-
Adult apterous aphids of a uniform age
-
Petri dishes
-
Filter paper
-
Micropipette
-
Distilled water with a wetting agent (e.g., Triton X-100)
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds and the reference insecticide (acetamiprid) in distilled water containing a wetting agent.
-
Treatment of Host Plants: Dip host plant leaves or seedlings into the test solutions for a specified time (e.g., 30 seconds) and allow them to air dry. Control leaves are dipped in the wetting agent solution only.
-
Infestation: Place the treated leaves in Petri dishes lined with moist filter paper. Introduce a set number of adult aphids (e.g., 20-30) onto each leaf.
-
Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25±2°C, 65±5% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Record aphid mortality at specified intervals (e.g., 24 and 48 hours) after treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence limits using probit analysis.
Signaling Pathways and Mode of Action
Many pyridine-based insecticides, particularly the neonicotinoids, target the insect's central nervous system.[6] Their primary mode of action is the agonistic binding to nicotinic acetylcholine receptors (nAChRs).[7][8][9]
Mechanism of Action:
-
The insecticide molecule binds to the nAChRs on the postsynaptic membrane of neurons.
-
This binding mimics the action of the neurotransmitter acetylcholine (ACh) but with a much stronger and often irreversible affinity.
-
The persistent activation of nAChRs leads to a continuous influx of ions, causing overstimulation of the nerve cells.
-
This hyperexcitation results in paralysis and ultimately the death of the insect.
The selectivity of these insecticides for insects over vertebrates is attributed to the differences in the structure and subtypes of nAChRs between these groups.[8]
Caption: Mode of action of nitropyridine-derived insecticides on insect nAChRs.
Synthesis and Experimental Workflow
The development of novel pesticides from intermediates like nitropyridines involves a structured workflow from synthesis to efficacy testing.
Caption: General workflow for the development and evaluation of novel insecticides.
References
- 1. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109748854A - A kind of preparation method of 2- methyl -4- bromopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
In Vitro Assay Validation for 2-Methyl-4-nitropyridine Derivatives: A Comparative Guide for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for the validation of 2-Methyl-4-nitropyridine derivatives as potential anticancer agents. It outlines detailed experimental protocols and presents a comparative analysis of their efficacy, supported by experimental data from publicly available research. The focus is on assays evaluating cytotoxicity, kinase inhibition, and the induction of apoptosis, with a particular emphasis on the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in cancer.
Comparative Analysis of Anticancer Activity
The in vitro efficacy of novel therapeutic compounds is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This metric allows for a quantitative comparison of the cytotoxic or antiproliferative potential of different derivatives. The following table summarizes the IC50 values for a selection of pyridine derivatives, providing a benchmark for the evaluation of novel this compound compounds.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Derivative A | A549 (Lung Carcinoma) | 2.16 ± 0.19 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 9.13 ± 0.65 | [1] | |
| HepG2 (Hepatocellular Carcinoma) | 20.15 ± 2.64 | [1] | |
| OVCAR-3 (Ovarian Cancer) | 9.65 ± 0.51 | [1] | |
| Pyridine Derivative B | H-460 (Large Cell Lung Cancer) | 0.031 | [2] |
| HT-29 (Colorectal Adenocarcinoma) | 0.015 | [2] | |
| HepG2 (Hepatocellular Carcinoma) | 0.53 | [2] | |
| SGC-7901 (Gastric Adenocarcinoma) | 0.58 | [2] | |
| Combretastatin A-4 Analogue (Pyridine-bridged) | MDA-MB-231 (Breast Cancer) | 0.00313 | [3] |
| A549 (Lung Carcinoma) | 0.00216 | [3] | |
| HeLa (Cervical Cancer) | 0.00189 | [3] |
Key In Vitro Assays for Validation
A battery of in vitro assays is essential to characterize the anticancer properties of this compound derivatives. These assays provide insights into the compound's mechanism of action, from initial cytotoxicity to the specific molecular pathways being targeted.
Cytotoxicity and Cell Viability Assays (MTT/XTT Assay)
These colorimetric assays are fundamental for assessing the dose-dependent cytotoxic effects of the compounds on cancer cell lines. Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT/XTT Addition: Add MTT (to a final concentration of 0.5 mg/mL) or XTT solution to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the results in a dose-response curve.
Experimental Workflow for Cytotoxicity Assay
References
- 1. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-Methyl-4-nitropyridine
This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-4-nitropyridine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for hazardous chemical waste management and information derived from safety data sheets of structurally similar compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. This guidance is based on the known hazards of pyridine derivatives and nitroaromatic compounds. Always consult the official SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department for the most accurate and specific guidance.
Immediate Safety and Hazard Profile
This compound, as a pyridine derivative containing a nitro group, should be handled as a hazardous substance. Similar compounds are known to be toxic, irritant, and potentially flammable.[1][2][3][4] All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, such as a chemical fume hood.[5][6]
Hazard Assessment Summary
The following table summarizes the anticipated GHS hazard statements for this compound, based on data for similar nitropyridine and methylpyridine compounds. This information is critical for correct waste segregation and labeling.
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed.[4] |
| H311/H312 | Toxic or Harmful in contact with skin.[7][8] |
| H315 | Causes skin irritation.[4] |
| H319 | Causes serious eye irritation.[3][5][8] |
| H332 | Harmful if inhaled.[8] |
| H335 | May cause respiratory irritation.[3][4][8] |
Data is inferred from structurally similar compounds and should be used for preliminary hazard assessment.
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure all personnel are equipped with the following PPE:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile gloves may not be sufficient.[5] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[1] | To protect eyes from splashes. |
| Lab Coat | Flame-retardant, fully-buttoned laboratory coat.[5][7] | To protect clothing and skin from contamination. |
| Respiratory | Use only in a certified chemical fume hood.[5] | To avoid inhalation of vapors or dust. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations.[9][10] Incineration at a licensed facility is the recommended disposal method for pyridine-based wastes.[9]
1. Waste Identification and Segregation
-
Classify all materials containing this compound as hazardous waste. This includes pure or residual chemical, solutions, and contaminated materials like pipette tips, absorbent pads, and empty containers.[1]
-
Crucially, do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[1][5] Store it in a dedicated waste container.
2. Waste Collection and Containment
-
Collect all waste in a designated, compatible, and sealable hazardous waste container.[5] The container must be airtight and in good condition.
-
For liquid waste, use a container with a screw cap. For solid waste (e.g., contaminated wipes), double-bag it and place it in a labeled, sealed container.[6]
3. Labeling
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5]
-
The label must clearly state:
-
The full chemical name: "Waste this compound"
-
A complete list of all components and their approximate concentrations, including solvents.
-
The associated hazards (e.g., "Toxic," "Irritant").[1]
-
The date accumulation started.
-
4. Storage
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA).
-
The storage area must be well-ventilated, cool, and dry, away from direct sunlight and sources of ignition.[5]
-
Ensure the container is stored with secondary containment to prevent spills.
5. Final Disposal
-
When the waste container is full (do not exceed 90% capacity) or is no longer being used, complete a chemical waste collection request form as required by your institution's EHS department.[5]
-
Arrange for pickup by trained hazardous waste personnel. Do not pour this compound down the drain or dispose of it in regular trash. [10][11]
Emergency and Decontamination Procedures
Spill Cleanup
-
Minor Spills: For small spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] Sweep up the absorbed material, place it in a sealed container, and dispose of it as hazardous waste.[6]
-
Major Spills: In the event of a large spill, evacuate the area immediately. Alert others and contact your institution's EHS department or emergency services.[6]
Decontamination of Empty Containers
-
Empty containers that held this compound must be treated as hazardous waste.[12]
-
Do not wash the container. Securely cap the empty, labeled container and submit it for waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lobachemie.com [lobachemie.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 2-Methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 2-Methyl-4-nitropyridine. Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| Body Part | PPE Item | Specification and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in case of immersion, consider double gloving or using gloves with a higher level of protection, such as butyl rubber. |
| Eyes/Face | Safety goggles and/or face shield | Use tightly sealed safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Body | Flame-retardant lab coat | A fully buttoned, flame-retardant lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn. |
| Respiratory | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| Appearance | Solid |
| CAS Number | 13508-96-8 |
Operational Plan: Handling and Storage
Strict adherence to the following handling and storage protocols is essential to minimize risks.
Handling
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Decontamination : Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Personal Hygiene : Avoid all personal contact with the substance. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated area.
-
Incompatibilities : Store away from strong oxidizing agents and strong acids.
-
Ignition Sources : Keep away from heat, sparks, and open flames.
Experimental Protocol: Synthesis of a Hypothetical Derivative
This protocol provides a general workflow for a laboratory-scale reaction involving this compound. Note: This is a hypothetical procedure for illustrative purposes and should be adapted based on the specific reaction being performed.
-
Preparation :
-
Don the appropriate PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble and dry all necessary glassware.
-
-
Reaction Setup :
-
In the fume hood, weigh the required amount of this compound and transfer it to the reaction vessel.
-
Add the appropriate solvent and other reactants to the vessel.
-
-
Reaction Monitoring :
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up :
-
Once the reaction is complete, quench the reaction mixture according to the specific protocol.
-
Perform the necessary extractions and washes to isolate the product.
-
-
Purification :
-
Purify the crude product using techniques such as column chromatography, crystallization, or distillation.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").
-
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams unless their compatibility has been confirmed.
-
-
Spill Management :
-
In the event of a small spill, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in the hazardous waste container.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
